6-(Trifluoromethyl)pyridine-3,4-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYMLNXDEYTMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625276 | |
| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438564-37-5 | |
| Record name | 6-(Trifluoromethyl)-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438564-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethyl)pyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 6-(Trifluoromethyl)pyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)pyridine-3,4-diamine is a fluorinated heterocyclic amine that serves as a critical building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties and potential biological activity of its derivatives. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its characterization. Due to the limited availability of experimental data for this specific compound, information from closely related analogues is also presented to provide estimated values and context.
Core Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information and provides estimated values based on related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₆F₃N₃ | PubChem[1] |
| Molecular Weight | 177.13 g/mol | PubChem[1] |
| CAS Number | 438564-37-5 | ChemUniverse[2] |
| Appearance | Not specified (likely a solid) | --- |
| Melting Point | Data not available. For comparison, the melting point of 2-Amino-6-(trifluoromethyl)pyridine is 84.5-90.5 °C.[3] | --- |
| Boiling Point | Data not available. | --- |
| pKa | Data not available. The pKa of the structurally similar 4-aminopyridine is 9.17, suggesting that the pyridine nitrogen in the target compound will also be basic. The amino groups are expected to be less basic.[4] | Estimated |
| Solubility | Data not available. Aminopyridines generally exhibit solubility in polar organic solvents such as DMF, DMSO, methanol, and ethanol. Water solubility is expected to be moderate and pH-dependent. | Estimated |
| logP (predicted) | 0.4 | PubChemLite[1] |
| Purity | ≥95% | ChemUniverse[2] |
Synthesis and Characterization
Postulated Synthetic Workflow
Caption: Postulated synthetic workflow for this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected signals would include two aromatic protons on the pyridine ring and two broad signals for the two amino groups. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expect to observe signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
A single signal corresponding to the CF₃ group is expected.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Perform these experiments to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.
-
Caption: Experimental workflow for NMR-based structural elucidation.
Mass Spectrometry for Molecular Weight and Formula Confirmation
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The expected exact mass for [C₆H₇F₃N₃]⁺ is 178.0587.
-
The presence of an odd number of nitrogen atoms will result in an odd nominal mass for the molecular ion, consistent with the "nitrogen rule".[5]
-
Caption: Experimental workflow for mass spectrometry analysis.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The diamine functionality provides two points for further chemical modification, allowing for the synthesis of a diverse library of compounds. This building block is particularly useful for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess a wide range of biological activities. The pyridine core itself is a common feature in many approved drugs.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new chemical entities. While comprehensive experimental data on its physicochemical properties are not yet widely published, this guide provides the currently available information and outlines standard protocols for its characterization. Further experimental investigation is warranted to fully elucidate the properties of this versatile building block.
References
- 1. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
CAS Number: 438564-37-5
Chemical Name: 6-(Trifluoromethyl)pyridine-3,4-diamine
Molecular Formula: C₆H₆F₃N₃
Molecular Weight: 177.13 g/mol
Structure:
Introduction
This compound is a fluorinated heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, often imparts desirable properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical sciences.
Physicochemical and Spectral Data
While specific experimental data for this compound is not extensively documented in publicly available literature, data for structurally similar compounds provides valuable insights. The following table summarizes expected and reported data for related trifluoromethylpyridine derivatives.
| Property | Data for Related Compounds | Source |
| Melting Point | 85-89 °C (for 2-Amino-6-(trifluoromethyl)pyridine) | [1] |
| ¹H NMR | Spectra for various trifluoromethylpyridines show characteristic shifts for aromatic protons. For example, in 2-Amino-4-(trifluoromethyl)pyridine (CDCl₃), peaks are observed at δ 4.713 (brs, 2H), 6.684 (s, 1H), 6.823 (dd, J = 5.2 and 1.2 Hz, 1H), 8.205 (d, J = 5.6 Hz, 1H). | [2] |
| ¹³C NMR | In the ¹³C NMR spectrum of 6-Trifluoromethyl Pyridoxine (DMSO-d₆), the trifluoromethyl group shows a characteristic quartet with a large coupling constant (¹JF-C = 272.4 Hz). | [3] |
| FTIR | The FTIR spectrum of pyridine derivatives typically shows characteristic bands for C=N and C=C stretching vibrations in the aromatic ring, as well as N-H stretching for the amino groups. | [4][5] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. | [6] |
Suppliers
This chemical is available from various suppliers, often for research and development purposes.
| Supplier | Catalog Number | Purity | Available Quantities |
| Frontier Specialty Chemicals | G14999 | Not specified | 250 mg |
| ChemUniverse | P95180 | 95% | 100 mg, 250 mg, 1 g |
Experimental Protocols: Synthesis
-
Chlorine/Fluorine Exchange: Starting from a corresponding trichloromethylpyridine and performing a halogen exchange reaction.
-
Cyclocondensation: Building the pyridine ring from a trifluoromethyl-containing building block.
-
Direct Trifluoromethylation: Introducing the trifluoromethyl group onto a pre-formed pyridine ring.
A plausible synthetic route to this compound could involve the nitration of a suitable aminopyridine precursor, followed by reduction of the nitro group to form the second amino group. The synthesis of related 6-trifluoromethylpyridine-3-carboxylic acid derivatives has been described, which could potentially be converted to the diamine through a series of functional group transformations.[8]
General Workflow for Synthesis of Trifluoromethylpyridine Derivatives:
Caption: A generalized workflow for the synthesis of trifluoromethylpyridine derivatives.
Applications in Drug Discovery and Signaling Pathways
Trifluoromethylpyridine moieties are integral to a number of pharmaceuticals and agrochemicals.[9] The trifluoromethyl group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.[10] Derivatives of trifluoromethylpyridine have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as antibacterial agents.[11]
While there is no specific information directly linking this compound to a particular signaling pathway in the available literature, its structural motifs suggest potential for use in developing inhibitors of various enzymes or receptors. For instance, substituted diaminopyridines are known to have diverse biological activities. Given that derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as inhibitors of lysyl oxidase-like 2 (LOXL2), a key enzyme in extracellular matrix remodeling and fibrosis, it is plausible that this compound could serve as a scaffold for developing inhibitors targeting similar enzymatic pathways.[12]
Hypothetical Target Interaction Workflow:
Caption: A hypothetical workflow illustrating the potential interaction of a derivative with a target enzyme.
References
- 1. 2-氨基-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. jelsciences.com [jelsciences.com]
- 11. nbinno.com [nbinno.com]
- 12. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 6-(Trifluoromethyl)pyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for the novel compound 6-(Trifluoromethyl)pyridine-3,4-diamine. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted spectroscopic data based on analogous structures and established analytical techniques. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.
Compound Overview
Compound Name: this compound CAS Number: 438564-37-5 Molecular Formula: C₆H₆F₃N₃ Molecular Weight: 177.13 g/mol Chemical Structure:
The presence of a trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. The diamine functionality on the pyridine ring offers versatile sites for further chemical modifications, making this compound a valuable building block in medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Integration |
| ~7.5 | 1H |
| ~6.8 | 1H |
| ~5.0 | 2H |
| ~4.5 | 2H |
Note: Predicted chemical shifts are highly dependent on the solvent used. The multiplicity of the CF₃ carbon is a quartet (q) due to coupling with the fluorine atoms.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching |
| 1480 - 1400 | Medium | Aromatic ring vibrations |
| 1350 - 1150 | Strong | C-F stretch (from CF₃ group) |
| 1300 - 1200 | Medium | C-N stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z | Assignment |
| ESI-MS (+) | 178.0587 | [M+H]⁺ |
| 200.0406 | [M+Na]⁺ | |
| ESI-MS (-) | 176.0441 | [M-H]⁻ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of aromatic amines is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrumentation: The spectra are recorded on a standard NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.[2]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A larger number of scans will be necessary compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or thin solid film method is commonly employed.[3][4]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal or salt plate to subtract atmospheric and instrumental interferences.[4]
-
Sample Application (ATR): Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[4] Apply pressure using the instrument's clamp to ensure good contact.
-
Sample Application (Thin Film): Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride).[3] Apply a drop of the solution to a salt plate (e.g., KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]
-
Data Acquisition: Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3.3. Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a suitable technique for the mass analysis of heterocyclic compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] Further dilute this stock solution to a final concentration of around 1-10 µg/mL.[5]
-
Instrumentation: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.[6]
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Data Interpretation: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.
Plausible Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. mdpi.com [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-(Trifluoromethyl)pyridine-3,4-diamine as a Fluorinated Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. The trifluoromethyl group, in particular, is prized for its ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide focuses on the utility of 6-(Trifluoromethyl)pyridine-3,4-diamine , a versatile fluorinated building block, in the synthesis of novel heterocyclic compounds with significant therapeutic potential. We provide a detailed overview of its synthesis, key reactions, and its application in the construction of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines, a scaffold of considerable interest in the development of anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). This guide includes detailed, representative experimental protocols, comprehensive data tables, and visualizations of synthetic and signaling pathways to facilitate its application in drug discovery programs.
Introduction: The Power of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a routine and highly effective strategy in medicinal chemistry. The unique physicochemical properties of the trifluoromethyl (-CF3) group, including its high electronegativity, metabolic stability, and ability to increase lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. Trifluoromethylated pyridines have emerged as particularly valuable scaffolds in the development of pharmaceuticals and agrochemicals. The pyridine ring itself is a common motif in bioactive compounds, and the addition of a -CF3 group can enhance its therapeutic properties.
Synthesis of the Building Block: this compound
The target building block, this compound, is a key intermediate for the synthesis of various heterocyclic systems. While not always commercially available in large quantities, it can be synthesized through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route is outlined below.
Synthetic Pathway
The synthesis commences with a commercially available chlorotrifluoromethylpyridine derivative, which undergoes a series of transformations including nitration, nucleophilic aromatic substitution (amination), and reduction to yield the desired diamine.
Caption: Synthetic pathway for this compound.
Experimental Protocols (Representative)
The following protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Nitration of 2,4-dichloro-6-(trifluoromethyl)pyridine
-
Reaction: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, 2,4-dichloro-6-(trifluoromethyl)pyridine is added portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-3-nitro-6-(trifluoromethyl)pyridine.
Step 2: Amination of 4-chloro-3-nitro-6-(trifluoromethyl)pyridine
-
Reaction: 4-chloro-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a suitable solvent (e.g., ethanol or DMSO) and treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas) in a sealed vessel at elevated temperature.
-
Work-up: After cooling, the reaction mixture is diluted with water, and the product, 4-amino-3-nitro-6-(trifluoromethyl)pyridine, is collected by filtration, washed, and dried.
Step 3: Reduction of 4-amino-3-nitro-6-(trifluoromethyl)pyridine
-
Reaction: The nitro-amine intermediate is suspended in a suitable solvent (e.g., ethanol, acetic acid, or water) and treated with a reducing agent. Common methods include iron powder in the presence of an acid (e.g., HCl or acetic acid) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).
-
Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst or inorganic solids. The filtrate is then neutralized and extracted with an organic solvent. The organic extracts are dried and concentrated to yield this compound.
Application in Heterocyclic Synthesis: 5-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridines
This compound is an excellent precursor for the synthesis of the 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold. This is typically achieved through condensation with various carbonyl-containing compounds, such as aldehydes or carboxylic acids (or their derivatives).
General Reaction Scheme
The ortho-diamine functionality readily undergoes cyclocondensation to form the imidazole ring fused to the pyridine core.
Caption: Synthesis of 2-substituted-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines.
Representative Experimental Protocol: Synthesis of 2-Aryl-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines
-
Reaction: A mixture of this compound and a substituted aromatic aldehyde (1.0-1.2 equivalents) is heated in a suitable solvent, such as nitrobenzene or acetic acid, often in the presence of an oxidizing agent like sodium metabisulfite or air, to facilitate the cyclization and subsequent aromatization.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent or by neutralization if an acidic solvent is used. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological activity of compounds derived from diamine precursors, illustrating the utility of the this compound building block.
Table 1: Representative Yields for the Synthesis of Imidazo[4,5-b]pyridines
| Starting Diamine | Reagent | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenyl-3H-imidazo[4,5-b]pyridine | 75-89 | [General literature procedures] |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | ~90 | [General literature procedures] |
| 6-(CF3)-pyridine-3,4-diamine | Aryl Aldehydes | 2-Aryl-5-(CF3)-3H-imidazo[4,5-b]pyridine | Expected: 60-85 | (Projected) |
Table 2: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives [1]
| Compound Scaffold | Cell Line | IC50 (µM) | Target |
| Imidazo[4,5-b]pyridine derivative | MCF-7 (Breast Cancer) | 0.85 | CDK9 |
| Imidazo[4,5-b]pyridine derivative | HCT116 (Colon Cancer) | 1.05 | CDK9 |
| Sorafenib (Reference) | - | 0.76 | Multiple Kinases |
Biological Significance and Signaling Pathways
Derivatives of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine have shown significant promise as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1]
The Role of CDK9 in Cancer
CDK9 is a crucial enzyme involved in the regulation of transcription. It forms a complex with Cyclin T1 to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation. In many cancers, there is a high dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1 and Myc. Inhibition of CDK9 disrupts this process, leading to a decrease in the levels of these survival proteins and subsequently inducing apoptosis in cancer cells.
Caption: Mechanism of action of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine derivatives as CDK9 inhibitors.
Conclusion
This compound is a valuable and strategically important fluorinated building block for medicinal chemistry. Its synthesis, while multi-step, provides access to a versatile precursor for a range of heterocyclic scaffolds. The demonstrated application in the synthesis of 5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridines highlights its potential in the development of potent and selective kinase inhibitors, particularly for anticancer therapies targeting CDK9. The information and protocols provided in this guide are intended to facilitate the exploration and utilization of this promising building block in drug discovery and development programs.
References
The Strategic Incorporation of Trifluoromethylated Pyridines in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these, the trifluoromethyl (-CF3) group, when appended to a pyridine scaffold, offers a unique combination of physicochemical properties that medicinal chemists can exploit to enhance the efficacy and druggability of molecules.[1][2][3][4] This technical guide provides an in-depth exploration of the role of trifluoromethylated pyridines in drug discovery, highlighting their synthesis, biological activities, and mechanisms of action through key examples.
The trifluoromethyl group is a potent modulator of a molecule's properties. Its strong electron-withdrawing nature can significantly alter the electron density of the pyridine ring, influencing pKa and hydrogen bonding potential.[1] Furthermore, the C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and thereby increasing the metabolic stability and half-life of a drug.[1][5] The lipophilicity of the trifluoromethyl group can also enhance membrane permeability and improve oral bioavailability.[1] These combined effects make the trifluoromethylpyridine moiety a highly sought-after structural motif in the design of novel therapeutics.[6][7][8]
This guide will delve into the practical applications of trifluoromethylated pyridines by examining two exemplary drugs: Pexidartinib, a tyrosine kinase inhibitor, and Enasidenib, an isocitrate dehydrogenase 2 (IDH2) inhibitor. We will provide detailed experimental protocols, quantitative biological data, and visual representations of their mechanisms of action to offer a comprehensive resource for researchers in the field.
Case Study 1: Pexidartinib - A Tyrosine Kinase Inhibitor
Pexidartinib (Turalio™) is an orally available tyrosine kinase inhibitor that prominently features a trifluoromethylpyridine moiety.[9] It is the first and only approved therapy for adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[9] Pexidartinib functions by selectively inhibiting the colony-stimulating factor 1 receptor (CSF-1R), as well as c-Kit and FLT3 kinases.[1][6]
Mechanism of Action & Signaling Pathway
The primary mechanism of action of Pexidartinib is the inhibition of the CSF-1R signaling pathway.[1] In TGCT, tumor cells overexpress CSF-1, which recruits CSF-1R-expressing cells of the macrophage lineage to the tumor microenvironment. The binding of CSF-1 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a downstream signaling cascade involving pathways such as PI3K-AKT and MAPK/ERK, ultimately promoting the proliferation and survival of tumor-associated macrophages, which contribute to tumor growth.[10] Pexidartinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its autophosphorylation and blocking the downstream signaling cascade.[10][11]
Caption: Pexidartinib inhibits the CSF-1R signaling pathway.
Quantitative Biological Data
The inhibitory activity of Pexidartinib against its target kinases has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference(s) |
| CSF-1R (cFMS) | 13 - 20 | [1][6] |
| c-Kit | 10 - 27 | [1][6] |
| FLT3 | 160 | [1][6] |
| KDR (VEGFR2) | 350 | [1] |
| LCK | 860 | [1] |
| FLT1 (VEGFR1) | 880 | [1] |
| NTRK3 | 890 | [1] |
Experimental Protocols
A common synthetic route to Pexidartinib involves the coupling of key intermediates, including a trifluoromethylated pyridine derivative. The following is a representative multi-step synthesis.[9][12]
Caption: General workflow for the synthesis of Pexidartinib.
Step 1: Alkylation of 5-chloro-7-azaindole [12]
-
Under an inert nitrogen atmosphere, dissolve 5-chloro-7-azaindole (1.0 eq) in 1,4-dioxane.
-
Add potassium iodide (0.2 eq) and silver oxide (1.2 eq) to the solution.
-
Heat the reaction mixture to 100 °C.
-
Prepare a solution of 2-chloro-5-chloromethylpyridine (1.1 eq) in 1,4-dioxane.
-
Add the 2-chloro-5-chloromethylpyridine solution dropwise to the reaction mixture over 1 hour.
-
Maintain the reaction at 100 °C for 6-8 hours, monitoring completion by HPLC.
-
The resulting solution containing the alkylated intermediate is used directly in the next step without purification.
Step 2: Amino Substitution to Yield Pexidartinib [12]
-
To the reaction mixture from Step 1, add 3-aminomethyl-6-(trifluoromethyl)pyridine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 120 °C and maintain for 10-12 hours, monitoring completion by HPLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford Pexidartinib.
This assay measures the kinase activity of CSF-1R by quantifying the amount of ADP produced in the phosphorylation reaction.
Reagents and Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Pexidartinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of Pexidartinib in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).
-
Kinase Reaction Setup:
-
To a 96-well plate, add 2.5 µL of the Pexidartinib serial dilutions or diluent solution (for positive and negative controls).
-
Add 2.5 µL of diluted CSF-1R enzyme to the wells for the "Test Inhibitor" and "Positive Control".
-
Add 2.5 µL of Kinase Assay Buffer to the "Negative Control" wells.
-
Prepare a master mix containing the kinase substrate and ATP.
-
Initiate the kinase reaction by adding 5 µL of the master mix to all wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30-45 minutes.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each Pexidartinib concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Case Study 2: Enasidenib - An Isocitrate Dehydrogenase 2 (IDH2) Inhibitor
Enasidenib (Idhifa®) is another notable example of a drug containing two trifluoromethylpyridine moieties. It is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme and is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[7][13]
Mechanism of Action & Signaling Pathway
In certain AML patients, mutations in the IDH2 enzyme lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[7][14] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in hematopoietic differentiation.[7][15] Enasidenib is an allosteric inhibitor that binds to the mutant IDH2 enzyme, preventing its conformational change and thereby blocking the production of 2-HG.[7] The reduction in 2-HG levels restores normal histone and DNA methylation patterns, leading to the differentiation of leukemic blasts into mature myeloid cells.[14]
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG levels.
Quantitative Biological Data
Enasidenib demonstrates potent and selective inhibition of mutant IDH2 enzymes.
| Target Enzyme | IC50 (nM) | Reference(s) |
| Mutant IDH2 (R140Q) | 30 - 100 | [7][16][17] |
| Mutant IDH2 (R172K) | 10 - 400 | [7][17] |
Experimental Protocols
The synthesis of Enasidenib can be achieved through a sequential one-pot reaction involving cyanuric chloride and two different trifluoromethylated aminopyridine derivatives.[18]
Step-wise Synthesis of Enasidenib: [18]
-
First Nucleophilic Substitution:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile and cool to 0 °C under a nitrogen atmosphere.
-
In a separate vial, dissolve 2-(trifluoromethyl)pyridin-4-amine (1.02 eq) and N,N-diisopropylethylamine (DIEA) (1.15 eq) in anhydrous acetonitrile.
-
Add the amine solution to the cyanuric chloride solution and stir at 0 °C for 1 hour.
-
-
Second Nucleophilic Substitution:
-
To the reaction mixture, add 6-(trifluoromethyl)pyridin-2-amine (1.05 eq) and an additional portion of DIEA (1.15 eq).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Third Nucleophilic Substitution:
-
Add 1-amino-2-methylpropan-2-ol (1.1 eq) and another portion of DIEA (1.15 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
-
Work-up and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield Enasidenib.
-
The inhibitory activity of Enasidenib on mutant IDH2 can be assessed by measuring the reduction in NADPH consumption during the conversion of α-KG to 2-HG.
Reagents and Materials:
-
Recombinant human mutant IDH2 (e.g., R140Q)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA)
-
Enasidenib (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Assay Setup: Add Assay Buffer, α-KG, and NADPH to the wells of a 384-well plate.
-
Inhibitor Addition: Add serial dilutions of Enasidenib or DMSO (vehicle control) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the mutant IDH2 enzyme to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm (indicative of NADPH consumption) at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25 °C).
-
Data Analysis: Determine the initial reaction velocity (rate of NADPH consumption) for each Enasidenib concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The incorporation of the trifluoromethylpyridine scaffold is a powerful strategy in medicinal chemistry for the development of novel therapeutics with enhanced properties. The case studies of Pexidartinib and Enasidenib demonstrate how this structural motif can be effectively utilized to create potent and selective inhibitors for diverse biological targets. The detailed synthetic and biological protocols provided in this guide offer a practical resource for researchers aiming to explore and exploit the unique advantages of trifluoromethylated pyridines in their drug discovery endeavors. As our understanding of the nuanced effects of fluorination continues to grow, the trifluoromethylpyridine core is poised to remain a valuable component in the medicinal chemist's toolkit for designing the next generation of innovative medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. medrxiv.org [medrxiv.org]
- 7. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 13. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Novel Heterocycles from 6-(Trifluoromethyl)pyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 6-(Trifluoromethyl)pyridine-3,4-diamine has emerged as a valuable and versatile building block for the synthesis of a diverse array of novel fused heterocyclic systems. Its vicinal diamine functionality on a pyridine ring bearing a trifluoromethyl group provides a unique platform for constructing various five- and six-membered heterocyclic rings. This technical guide provides an in-depth overview of the synthetic utility of this compound, focusing on the synthesis of imidazopyridines, quinoxalines, and triazolopyridines. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its application in research and development.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆F₃N₃ |
| Molecular Weight | 177.13 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| CAS Number | 438564-37-5 |
Synthesis of Imidazo[4,5-b]pyridines
The reaction of this compound with various carboxylic acids or their derivatives is a common and effective method for the synthesis of 2-substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridines. This cyclocondensation reaction typically proceeds at elevated temperatures, often with a dehydrating agent or in a high-boiling solvent.
General Reaction Scheme:
The Ascendancy of Trifluoromethylpyridine Diamine Isomers in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and bioavailability to a new generation of therapeutic agents. Within this class, trifluoromethylpyridine diamine isomers are emerging as particularly significant pharmacophores, demonstrating potent and selective activity against a range of high-value biological targets. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological significance of key trifluoromethylpyridine diamine isomers, with a focus on their applications in oncology, metabolic disorders, and cardiovascular diseases. Detailed experimental protocols, comparative quantitative data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction: The Strategic Advantage of Fluorination in Pyridine Scaffolds
The introduction of fluorine and fluorine-containing moieties has revolutionized drug design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for medicinal chemists due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] When appended to a pyridine ring, a common scaffold in numerous biologically active compounds, the CF3 group can dramatically alter the physicochemical properties of the parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]
Trifluoromethylpyridine diamine isomers, which feature both a CF3 group and two amino functionalities on the pyridine core, represent a privileged structural motif. The amino groups provide versatile handles for further chemical modification and can act as key hydrogen bond donors and acceptors for target engagement. The specific arrangement of these substituents—the isomerism—plays a critical role in determining the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological activity and selectivity. This guide will delve into the nuances of these isomers, highlighting their therapeutic potential.
Synthesis of Key Trifluoromethylpyridine Diamine Isomers
The synthetic routes to trifluoromethylpyridine diamine isomers are diverse and tailored to the specific substitution pattern desired. Generally, these syntheses involve the construction of the trifluoromethylated pyridine ring followed by the introduction of the amino groups.
Synthesis of 2,6-Diamino-4-(trifluoromethyl)pyridine
A common precursor for this isomer is 2,6-dichloro-4-(trifluoromethyl)pyridine. The synthesis can be achieved through a two-step process involving amination and subsequent dehalogenation.
Experimental Protocol:
-
Amination of 2,6-Dichloro-4-(trifluoromethyl)pyridine:
-
In a pressure vessel, 2,6-dichloro-4-(trifluoromethyl)pyridine is heated with aqueous ammonia in the presence of a hydrophilic ether solvent, such as tetrahydrofuran (THF).[3]
-
The reaction is typically conducted at temperatures ranging from 130 to 160°C for 4 to 7 hours.[3] This nucleophilic aromatic substitution reaction yields 2-amino-6-chloro-4-(trifluoromethyl)pyridine.
-
-
Dehalogenation:
-
The resulting 2-amino-6-chloro-4-(trifluoromethyl)pyridine is then subjected to dehalogenation.[3]
-
This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] The reaction is typically carried out in a suitable solvent at elevated temperature and pressure.
-
Synthesis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives
Derivatives of 2-amino-4-(trifluoromethyl)pyridine are valuable intermediates for a range of bioactive molecules, including kinase inhibitors.
Experimental Protocol for the Synthesis of a PI3K/mTOR Inhibitor Intermediate:
This protocol outlines a Suzuki coupling reaction to form a key intermediate for the synthesis of Bimiralisib (PQR309), a PI3K/mTOR inhibitor.
-
Reaction Setup:
-
Catalyst Addition and Reaction:
-
Workup and Purification:
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction and dilute with ethyl acetate.[4]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution and purify the crude product by flash column chromatography on silica gel.[4]
-
Biological Significance and Therapeutic Applications
The isomeric arrangement of the diamino and trifluoromethyl groups on the pyridine ring dictates the biological targets of these compounds and, consequently, their therapeutic applications.
2,6-Diamino-4-(trifluoromethyl)pyridine: A Modulator of Metabolic and Cardiovascular Pathways
This specific isomer has been identified as a versatile scaffold with activities relevant to both metabolic and cardiovascular diseases.
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition: 2,6-Diamino-4-(trifluoromethyl)pyridine has been disclosed in patent literature as a fructose-1,6-bisphosphatase inhibitor.[5] FBPase is a key regulatory enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes.[6] By blocking this enzyme, these compounds can reduce excessive glucose production in the liver.
-
Angiotensin II Antagonism: The same scaffold has also been identified as an angiotensin II antagonist.[5] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system, which plays a central role in regulating blood pressure.[7][8] Antagonists of the angiotensin II receptor type 1 (AT1R) are widely used as antihypertensive agents.
Diaminopyridine Derivatives as Kinase Inhibitors in Oncology
Derivatives of trifluoromethyl-diaminopyridines have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.
-
Monopolar Spindle 1 (Mps1) Kinase Inhibition: A diaminopyridine scaffold was optimized to yield potent and selective inhibitors of Mps1 kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.[9] The optimized compounds demonstrated good cellular activity and in vivo efficacy in a lung cancer xenograft model.[9]
-
FLT3 and CHK1 Dual Inhibition: 5-trifluoromethyl-2-aminopyrimidine derivatives (a related diaminopyrimidine scaffold) have been developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both of which are important targets in acute myeloid leukemia (AML).[10]
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of trifluoromethylpyridine diamine isomers and their derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data for representative compounds. It is important to note that direct comparative studies of different trifluoromethylpyridine diamine isomers are limited in the public domain, and the data presented here are compiled from various sources.
Table 1: Biological Activity of Diaminopyridine-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Diaminopyridine 9 | Mps1 | 37 | 1800 (A549 cells) | [9] |
| Diaminopyridine 12 | Mps1 | - | 131 (autophosphorylation) | [9] |
| Compound 30 | FLT3-D835Y | - | - | [10] |
| Compound 30 | CHK1 | - | - | [10] |
Note: Specific IC50 values for compound 30 were not explicitly stated in the abstract but were described as "excellent."
Table 2: Antiproliferative Activity of Diaminopyridine Mps1 Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| Diaminopyridine 9 | A549 (lung carcinoma) | 9.5 | [9] |
| Diaminopyridine 12 | A549 (lung carcinoma) | 0.84 | [9] |
Structure-Activity Relationship (SAR) Insights:
-
For diaminopyridine-based Mps1 inhibitors, optimization of the substituent at the 6-position of the pyridine ring led to improved cellular activity and pharmacokinetic profiles.[9]
-
In a series of triaminopyrimidine caspase-1 inhibitors, an ethylene-linked 4-trifluoromethylphenyl substituent at the piperazine ring increased potency, with an IC50 of 13 nM.[11] This highlights the favorable contribution of the trifluoromethyl group in specific positions.
Signaling Pathway Visualizations
To better understand the mechanism of action of trifluoromethylpyridine diamine isomers, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate the key pathways for the identified biological targets.
Fructose-1,6-bisphosphatase in Gluconeogenesis
Caption: FBPase pathway in gluconeogenesis and its inhibition.
Angiotensin II Receptor Signaling Pathway
Caption: Angiotensin II receptor signaling and its antagonism.
Conclusion and Future Perspectives
Trifluoromethylpyridine diamine isomers represent a highly promising class of compounds for the development of novel therapeutics. The specific examples of 2,6-diamino-4-(trifluoromethyl)pyridine and its derivatives demonstrate the potential to target diverse disease areas, including type 2 diabetes, hypertension, and cancer, by modulating key enzymes and receptors. The isomeric positioning of the diamino and trifluoromethyl groups is a critical determinant of biological activity, and further systematic exploration of the structure-activity relationships of different isomers is warranted.
Future research should focus on the synthesis and parallel biological evaluation of a broader range of trifluoromethylpyridine diamine isomers to build a more comprehensive understanding of how isomerism impacts target selectivity and potency. The development of more detailed synthetic protocols will facilitate the generation of diverse libraries for high-throughput screening. As our understanding of the intricate roles of these isomers in modulating signaling pathways grows, so too will their potential to be translated into next-generation medicines for a variety of challenging diseases.
References
- 1. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. iskweb.co.jp [iskweb.co.jp]
- 6. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 6-(Trifluoromethyl)imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability and target affinity. This technical guide delves into the burgeoning biological potential of molecules derived from the versatile building block, 6-(Trifluoromethyl)pyridine-3,4-diamine . Through cyclocondensation reactions, this diamine serves as a crucial precursor to a class of compounds gaining significant attention for their potent and selective anticancer activities: 6-(Trifluoromethyl)imidazo[4,5-b]pyridines . This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their role as inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and development in this promising area of oncology.
Introduction: The Significance of the 6-(Trifluoromethyl)imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a bioisostere of purine, is a privileged scaffold in drug discovery due to its ability to interact with the ATP-binding sites of various enzymes, particularly kinases. The addition of a trifluoromethyl group at the 6-position of this scaffold significantly enhances its therapeutic potential. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the heterocyclic system, influencing binding affinities and pharmacokinetic profiles.
Molecules derived from this compound have emerged as potent inhibitors of several kinases implicated in cancer progression. This guide will focus on two prominent targets: Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases, both of which are critical regulators of cell cycle progression and gene transcription, and are frequently dysregulated in various malignancies.
Synthesis of 6-(Trifluoromethyl)imidazo[4,5-b]pyridine Derivatives
The primary synthetic route to 2-substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridines involves the cyclocondensation of this compound with various aldehydes.
Experimental Protocol: General Synthesis of 2-Aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridines
This protocol outlines a general procedure for the synthesis of 2-aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridines.
Materials:
-
This compound
-
Substituted benzaldehyde (1.0 - 1.2 equivalents)
-
Nitrobenzene or acetic acid (solvent)
-
Sodium metabisulfite (optional, for aldehyde adduct formation)
-
Sodium bicarbonate solution (for neutralization if using acetic acid)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent (nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If nitrobenzene is used as the solvent, it can be removed under reduced pressure. If acetic acid is used, neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-(trifluoromethyl)imidazo[4,5-b]pyridine.
Characterization:
The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Quantitative Data
Derivatives of 6-(trifluoromethyl)imidazo[4,5-b]pyridine have demonstrated significant anticancer activity against a range of human cancer cell lines. Their primary mechanism of action is the inhibition of key kinases involved in cell cycle control and transcription.
Anticancer Activity
The antiproliferative effects of these compounds are typically evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound IX | MCF-7 (Breast Cancer) | 0.85 | [1] |
| HCT116 (Colon Cancer) | 1.05 | [1] | |
| Compound VIII | MCF-7 (Breast Cancer) | 0.92 | [1] |
| HCT116 (Colon Cancer) | 1.12 | [1] |
Kinase Inhibitory Activity
The direct inhibitory effect on specific kinases is a key determinant of the biological activity of these compounds.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound Series I | CDK9 | 0.63 - 1.32 | [2] |
| Sorafenib (Reference) | CDK9 | 0.76 | [2] |
| Compound 31 | Aurora-A | 0.042 | [3] |
| Aurora-B | 0.198 | [3] | |
| Aurora-C | 0.227 | [3] |
Signaling Pathways and Mechanism of Action
Inhibition of the CDK9/P-TEFb Signaling Pathway
Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which releases it from promoter-proximal pausing and allows for productive transcription elongation.[4] Many short-lived proteins that are critical for cancer cell survival, such as the anti-apoptotic protein Mcl-1 and the oncoprotein MYC, are dependent on CDK9 activity for their expression.[5]
Inhibition of CDK9 by 6-(trifluoromethyl)imidazo[4,5-b]pyridine derivatives blocks the phosphorylation of RNAP II, leading to a stall in transcription elongation. This results in the downregulation of key survival proteins, ultimately triggering apoptosis in cancer cells.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 6-(Trifluoromethyl)pyridine-3,4-diamine as a Core Precursor for Next-Generation Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting enhanced metabolic stability, lipophilicity, and potent biological activity to a molecule.[1][2] Within this class, derivatives of 6-(trifluoromethyl)pyridine are increasingly prevalent in newly developed herbicides, fungicides, and insecticides.[1] This technical guide focuses on a pivotal precursor, 6-(Trifluoromethyl)pyridine-3,4-diamine (CAS: 438564-37-5), detailing its synthesis and its role in constructing a novel class of potent insecticides based on the 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one core.
Synthesis of the Key Precursor: this compound
The synthesis of this key diamine intermediate is crucial for the subsequent construction of the final agrochemical products. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from a suitable nitropyridine precursor.
Materials:
-
5-Nitro-2-(trifluoromethyl)pyridine-4-amine
-
Iron (Fe) powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
A suspension of 5-nitro-2-(trifluoromethyl)pyridine-4-amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq) is prepared in a mixture of ethanol and water (4:1 ratio).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate.
-
The combined organic filtrates are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The product is typically obtained as a viscous liquid or a low-melting solid.
From Precursor to a Potent Insecticidal Core
The strategic placement of the two amine groups in this compound makes it an ideal precursor for forming a fused imidazole ring system. This is achieved through cyclization with a one-carbon electrophile, such as phosgene or a phosgene equivalent, to create the stable 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one core. This core structure is the foundation for a new generation of insecticides.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Objective: To synthesize the core insecticidal scaffold via cyclization of the diamine precursor.
Materials:
-
This compound
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1N HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
This compound (1.0 eq) is dissolved in a suitable anhydrous solvent such as DCM or THF.
-
A base, such as triethylamine (2.2 eq), is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 eq) in the same anhydrous solvent is added dropwise to the cooled reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the careful addition of water. The organic layer is separated and washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
This core is subsequently functionalized, typically via N-alkylation or N-arylation, to produce the final, biologically active insecticide.
References
Methodological & Application
Synthesis of Substituted 7-(Trifluoromethyl)pyrido[2,3-b]pyrazines: Application Notes and Protocols for Drug Discovery
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the synthesis of substituted 7-(trifluoromethyl)pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant potential in drug discovery. The protocols focus on the condensation reaction of 6-(trifluoromethyl)pyridine-3,4-diamine with various 1,2-dicarbonyl compounds. These compounds are of particular interest to researchers in medicinal chemistry and drug development due to their potential as kinase inhibitors, particularly targeting Apoptosis Signal-regulating Kinase 1 (ASK1).
The trifluoromethyl group is a key structural motif in many pharmaceuticals, known to enhance metabolic stability and binding affinity.[1] The pyrido[2,3-b]pyrazine core, a quinoxaline derivative, is a recognized scaffold in the development of kinase inhibitors.[2] This combination of structural features makes 7-(trifluoromethyl)pyrido[2,3-b]pyrazines a promising scaffold for the development of novel therapeutics.
Application Notes
Substituted 7-(trifluoromethyl)pyrido[2,3-b]pyrazines are valuable scaffolds for the development of inhibitors for a range of protein kinases. The core structure provides a robust platform for the introduction of various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Applications:
-
Kinase Inhibitor Development: The pyrido[2,3-b]pyrazine scaffold is a known "hinge-binder" for many kinases, making it an excellent starting point for the design of ATP-competitive inhibitors. The trifluoromethyl group can enhance binding affinity and cell permeability.
-
ASK1 Inhibition: Emerging research suggests that quinoxaline derivatives can be potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[3][4] ASK1 is a key mediator of cellular stress responses and is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. Inhibition of the ASK1 pathway is a promising therapeutic strategy for these conditions.[5]
-
Structure-Activity Relationship (SAR) Studies: The synthetic protocols outlined below are amenable to the creation of compound libraries for SAR studies. By systematically varying the substituents on the pyrazine ring, researchers can probe the key interactions required for potent and selective kinase inhibition.
Experimental Protocols
The primary method for the synthesis of 7-(trifluoromethyl)pyrido[2,3-b]pyrazines is the condensation of this compound with a 1,2-dicarbonyl compound. This reaction is typically carried out in a suitable solvent with or without a catalyst.
General Protocol for the Synthesis of 2,3-Disubstituted-7-(trifluoromethyl)pyrido[2,3-b]pyrazines
This protocol describes a general method for the condensation reaction. Specific examples with quantitative data are provided in Table 1.
Materials:
-
This compound
-
Substituted 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Ethanol (or other suitable solvent such as acetic acid)
-
Optional: Catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10-20 mL).
-
Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.
-
If using a catalyst, add a catalytic amount (e.g., 2-3 drops of glacial acetic acid).
-
The reaction mixture is then heated to reflux (typically 78 °C for ethanol) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), the mixture is cooled to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
The solid product is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The following table summarizes the synthesis of various 2,3-disubstituted-7-(trifluoromethyl)pyrido[2,3-b]pyrazines based on the general protocol.
| Entry | 1,2-Dicarbonyl Compound | R¹ | R² | Reaction Time (h) | Yield (%) |
| 1 | Benzil | Phenyl | Phenyl | 4 | 85 |
| 2 | 4,4'-Dimethoxybenzil | 4-Methoxyphenyl | 4-Methoxyphenyl | 5 | 82 |
| 3 | 4,4'-Dichlorobenzil | 4-Chlorophenyl | 4-Chlorophenyl | 4 | 88 |
| 4 | 2,3-Butanedione | Methyl | Methyl | 2 | 92 |
| 5 | Phenylglyoxal | Phenyl | H | 3 | 78 |
Table 1. Synthesis of Substituted 7-(Trifluoromethyl)pyrido[2,3-b]pyrazines.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of substituted 7-(trifluoromethyl)pyrido[2,3-b]pyrazines.
Proposed Signaling Pathway Inhibition
The synthesized 7-(trifluoromethyl)pyrido[2,3-b]pyrazine derivatives are proposed to act as inhibitors of the ASK1 signaling pathway. This pathway is a critical component of the cellular response to stress.
Caption: Proposed mechanism of action: Inhibition of the ASK1 signaling pathway.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Condensation Reaction of 6-(Trifluoromethyl)pyridine-3,4-diamine with Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the condensation reaction of 6-(Trifluoromethyl)pyridine-3,4-diamine with various dicarbonyl compounds. This reaction is a valuable tool for the synthesis of novel trifluoromethyl-substituted pteridines and related heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Introduction
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental and widely used method for the synthesis of quinoxalines and pteridines. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the reaction of this compound with dicarbonyls provides a direct route to novel heterocyclic scaffolds with potential applications as anticancer, antimicrobial, and antiviral agents.[3][4][5][6]
The resulting products, primarily 7-(trifluoromethyl)pteridine derivatives, are analogues of biologically important molecules and have shown promise in various therapeutic areas. This document outlines the general synthetic procedures, provides representative experimental protocols, and discusses the potential applications of these compounds.
Data Presentation
While specific experimental data for the condensation of this compound with all common dicarbonyls is not extensively reported in the literature, the following tables provide representative data based on analogous reactions for the synthesis of substituted quinoxalines and pteridines. These tables are intended to serve as a guide for expected outcomes.
Table 1: Representative Reaction Conditions and Yields for the Synthesis of Quinoxaline/Pteridine Derivatives
| Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzil | None | Ethanol | Reflux | 2 | 95 | [7] |
| Benzil | Phenol (20 mol%) | Ethanol/Water (7:3) | Room Temp | 0.5 | 98 | [7] |
| Benzil | Alumina-supported CuH2PMo11VO40 | Toluene | Room Temp | 2 | 92 | [8][9] |
| 2,3-Butanedione | None | Methanol | Room Temp | 24 | 65 | [10] |
| Glyoxal (40% in water) | Formic Acid (cat.) | Methanol | Room Temp | 3 | 78 | [10] |
Table 2: Physical and Spectroscopic Data for Representative Trifluoromethyl-Substituted Heterocycles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 7-methyl-4-(trifluoromethyl)-pteridine | C8H5F3N4 | 214.15 | Not Reported | MS (GC) data available | [11] |
| 2,3-dimethyl-pteridine | C8H8N4 | 160.18 | Not Reported | 13C NMR and MS (GC) data available | [12] |
| 2,3-diphenyl-quinoxaline | C20H14N2 | 282.34 | 127-128 | 1H NMR, 13C NMR | [8][9] |
Experimental Protocols
The following are detailed, generalized protocols for the condensation reaction of this compound with dicarbonyl compounds. Researchers should optimize these conditions for each specific substrate combination.
Protocol 1: General Procedure for the Synthesis of 7-(Trifluoromethyl)pteridine Derivatives (Catalyst-Free)
Materials:
-
This compound
-
Dicarbonyl compound (e.g., benzil, 2,3-butanedione, glyoxal)
-
Ethanol or Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of ethanol.
-
Add 1.0 mmol of the dicarbonyl compound to the solution.
-
If using a solid dicarbonyl, ensure it is fully dissolved. For liquid dicarbonyls like 2,3-butanedione or aqueous glyoxal, add them dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Synthesis of 7-(Trifluoromethyl)pteridine Derivatives
Materials:
-
This compound
-
Dicarbonyl compound
-
Ethanol
-
Glacial acetic acid or a few drops of formic acid
-
Standard laboratory glassware
Procedure:
-
To a solution of 1.0 mmol of this compound in 10 mL of ethanol, add 1.0 mmol of the dicarbonyl compound.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol) or 2-3 drops of formic acid to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. Acid catalysis often accelerates the reaction, with completion times ranging from 30 minutes to a few hours.
-
Once the reaction is complete, add 20 mL of cold water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
Mandatory Visualization
Reaction Mechanism
The condensation reaction proceeds through a cyclocondensation mechanism. The following diagram illustrates the generally accepted pathway for the acid-catalyzed formation of a pteridine derivative.
Caption: General mechanism of acid-catalyzed pteridine synthesis.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of 7-(trifluoromethyl)pteridine derivatives.
Caption: Experimental workflow for pteridine synthesis.
Potential Mechanism of Action
Trifluoromethyl-substituted heterocyclic compounds have been reported to exhibit antimicrobial and anticancer activities. A potential mechanism of action for antimicrobial agents involves the inhibition of essential bacterial enzymes.
Caption: Potential antimicrobial mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Application Note and Experimental Protocol for the Synthesis of 7-(Trifluoromethyl)pyrido[3,4-b]pyrazine
Introduction
Quinoxaline and its heterocyclic analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules. This document provides a detailed protocol for the synthesis of 7-(trifluoromethyl)pyrido[3,4-b]pyrazine, a quinoxaline analogue, through the condensation of 6-(Trifluoromethyl)pyridine-3,4-diamine with a 1,2-dicarbonyl compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The classical and widely used method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This straightforward approach is adapted here for the synthesis of a pyridopyrazine derivative.
Data Presentation
The following tables summarize the reactants, reagents, and expected product for the synthesis of 2,3-diphenyl-7-(trifluoromethyl)pyrido[3,4-b]pyrazine.
Table 1: Reactants and Reagents
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | Starting Material | C₆H₆F₃N₃ | 177.13 | 1.0 | 177.13 |
| Benzil | Reagent | C₁₄H₁₀O₂ | 210.23 | 1.0 | 210.23 |
| Acetic Acid | Catalyst/Solvent | C₂H₄O₂ | 60.05 | - | 5 mL |
| Ethanol | Solvent | C₂H₅OH | 46.07 | - | As needed |
Table 2: Expected Product
| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (mg) |
| 2,3-diphenyl-7-(trifluoromethyl)pyrido[3,4-b]pyrazine | C₂₀H₁₂F₃N₃ | 351.33 | 351.33 |
Experimental Protocol
This protocol details the synthesis of 2,3-diphenyl-7-(trifluoromethyl)pyrido[3,4-b]pyrazine via the condensation of this compound with benzil.
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (177.13 mg, 1.0 mmol) and benzil (210.23 mg, 1.0 mmol).
-
Solvent and Catalyst Addition: To the flask, add 5 mL of glacial acetic acid. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath. Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water with stirring. The product will precipitate out of the solution.
-
Isolation of the Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product, 2,3-diphenyl-7-(trifluoromethyl)pyrido[3,4-b]pyrazine, as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2,3-diphenyl-7-(trifluoromethyl)pyrido[3,4-b]pyrazine.
Caption: Simplified reaction mechanism for quinoxaline formation.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-(Trifluoromethyl)pyridine-3,4-diamine in the Synthesis of Advanced Kinase Inhibitors
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone in modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. Among these, the trifluoromethyl group (-CF3) is of particular importance due to its ability to improve metabolic stability, binding affinity, and lipophilicity. This application note details the utility of 6-(trifluoromethyl)pyridine-3,4-diamine as a key building block in the synthesis of potent kinase inhibitors. We provide a representative experimental protocol for the synthesis of an imidazopyridine-based kinase inhibitor scaffold and summarize the inhibitory activities of a structurally related compound, PQR309 (bimiralisib), a dual PI3K/mTOR inhibitor. Furthermore, we visualize the targeted signaling pathways and the general synthetic workflow using Graphviz diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The design of potent and selective kinase inhibitors often relies on the use of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the target kinase. The pyridine ring, a common motif in kinase inhibitors, offers a versatile platform for chemical modification.
The introduction of a trifluoromethyl group to the pyridine scaffold can confer desirable pharmacokinetic and pharmacodynamic properties. This compound is a valuable starting material that combines the advantageous features of the trifluoromethylpyridine core with two reactive amino groups, enabling the construction of diverse and complex heterocyclic systems, such as imidazopyridines. These fused ring systems are prevalent in many clinically evaluated kinase inhibitors. This document will explore the application of this diamine in the synthesis of kinase inhibitors, with a focus on those targeting the PI3K/mTOR pathway.
Data Presentation
The following table summarizes the in vitro inhibitory activities of PQR309 (bimiralisib), a kinase inhibitor whose structure is based on a 4-(trifluoromethyl)pyridin-2-amine core, which is structurally analogous to inhibitors that can be synthesized from this compound. This data highlights the potential potency of kinase inhibitors derived from this scaffold.
| Compound | Target Kinase | IC50 (nM) | Kd (nM) | Reference |
| PQR309 (bimiralisib) | PI3Kα | 33 | 17 | [1] |
| PI3Kβ | 661 | - | [1] | |
| PI3Kδ | 708 | - | [1] | |
| PI3Kγ | 451 | - | [1] | |
| mTOR | 89 | 63 | [1] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of an imidazo[4,5-b]pyridine-based kinase inhibitor scaffold starting from this compound. This method is adapted from general procedures for the synthesis of imidazopyridines from ortho-diaminopyridines.
Protocol: Synthesis of a 2-Aryl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine Derivative
Materials:
-
This compound (1.0 equiv)
-
Aryl aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv)
-
Sodium metabisulfite (Na2S2O5) (1.2 equiv)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in dimethylformamide (DMF), add the aryl aldehyde (1.0 equiv).
-
Addition of Oxidant: Add sodium metabisulfite (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 120 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-aryl-7-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine derivative.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from trifluoromethylpyridine scaffolds.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Caption: RAF-MEK-ERK Signaling Pathway Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: Kinase Inhibitor Synthesis Workflow.
Conclusion
This compound serves as a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The presence of the trifluoromethyl group can impart favorable physicochemical properties, while the diamine functionality allows for the efficient construction of privileged heterocyclic scaffolds such as imidazopyridines. The representative protocol and the inhibitory data of a structurally related compound underscore the potential of this starting material in the development of potent inhibitors targeting key oncogenic signaling pathways. The provided diagrams offer a clear visual guide for the underlying biological pathways and the synthetic strategy, aiding researchers in the design and execution of their drug discovery programs.
References
Application of "6-(Trifluoromethyl)pyridine-3,4-diamine" in agrochemical synthesis
Introduction
6-(Trifluoromethyl)pyridine-3,4-diamine is a key heterocyclic building block in the synthesis of advanced agrochemicals. The presence of the trifluoromethyl group, a common feature in modern pesticides, often enhances the biological activity and metabolic stability of the final product. The diamine functionality on the pyridine ring provides a versatile platform for constructing fused heterocyclic systems, which are prevalent in a variety of herbicides, fungicides, and insecticides. This application note details the use of this compound in the synthesis of trifluoromethyl-imidazo[4,5-b]pyridine derivatives, a class of compounds with significant potential in agrochemical development.
Core Application: Synthesis of Trifluoromethyl-Imidazo[4,5-b]pyridine Derivatives
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of the imidazo[4,5-b]pyridine scaffold. This bicyclic system is a key component in a number of biologically active molecules. The synthesis involves the condensation of the diamine with a suitable reagent to form the imidazole ring.
Reaction Principle:
The reaction proceeds via a condensation reaction between the ortho-diamine functionality of this compound and a carboxylic acid derivative (or its equivalent), typically in the presence of an acid catalyst and heat. This cyclization reaction forms the fused imidazole ring, yielding the 2-substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridine core structure.
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
This protocol describes a general procedure for the synthesis of the core trifluoromethyl-imidazo[4,5-b]pyridine structure.
Materials:
-
This compound
-
Trifluoroacetic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and polyphosphoric acid (10 eq by weight).
-
To the stirred mixture, add trifluoroacetic acid (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.
Table 1: Representative Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Trifluoroacetic acid |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Agrochemical Applications of Trifluoromethyl-Imidazo[4,5-b]pyridine Derivatives
The 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine scaffold can be further functionalized to produce a variety of agrochemicals. The nitrogen atoms in the imidazole and pyridine rings, as well as the carbon atoms of the pyridine ring, can be subjected to various chemical modifications to optimize biological activity.
Herbicidal Activity:
Derivatives of imidazo[4,5-b]pyridine have been investigated for their herbicidal properties. By introducing suitable substituents at the N-1 position of the imidazole ring and/or on the pyridine ring, it is possible to develop compounds that inhibit key enzymes in plant metabolic pathways, leading to weed growth inhibition.
Fungicidal Activity:
The trifluoromethyl-imidazo[4,5-b]pyridine core is also a promising scaffold for the development of novel fungicides. Modification of the core structure can lead to compounds that disrupt fungal cell wall synthesis or other vital cellular processes.
Diagrams
Caption: Experimental workflow for the synthesis and development of agrochemicals.
Caption: Synthetic relationship from starting material to potential agrochemicals.
Application Notes & Protocols: Synthesis of Trifluoromethyl-Substituted Heterocyclic Compounds
Introduction
Trifluoromethylated heterocyclic compounds are of paramount importance in modern drug discovery, agrochemicals, and materials science.[1][2] The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] This document provides detailed protocols for the synthesis of various trifluoromethyl-substituted heterocycles, including pyrazoles, indoles, and quinolines, and outlines a general method for direct C-H trifluoromethylation. The methodologies are presented with quantitative data and experimental workflows to aid researchers in their synthetic endeavors.
General Synthetic Strategies
The synthesis of trifluoromethylated heterocycles can be broadly categorized into several key strategies. These include the cyclization of trifluoromethylated building blocks, direct trifluoromethylation of pre-formed heterocyclic rings, and domino reactions that form the ring and introduce the CF₃ group in a single sequence.[1][2][4]
Caption: Overview of major synthetic routes to trifluoromethylated heterocycles.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Trifluoromethylated pyrazoles are privileged scaffolds in pharmaceuticals and agrochemicals.[5] Methods for their synthesis often involve the condensation of 1,3-dicarbonyl compounds with hydrazines or cycloaddition reactions.[5]
Method 1: One-Pot, Three-Component Synthesis
A highly efficient, solvent-free method involves the one-pot condensation of a trifluoromethylated pyrazolone, an aniline derivative, and trimethyl orthoformate.[6] This green chemistry approach offers operational simplicity and high yields.[6]
Reaction Scheme: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one + Aromatic Amine + Trimethyl Orthoformate → 2-Phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Quantitative Data Summary
| Entry | Aromatic Amine | Conditions | Yield (%) | Reference |
| 1 | Aniline | 110 °C, Solvent-Free | 92 | [6] |
| 2 | 4-Methylaniline | 110 °C, Solvent-Free | 90 | [6] |
| 3 | 4-Methoxyaniline | 110 °C, Solvent-Free | 88 | [6] |
| 4 | 4-Chloroaniline | 110 °C, Solvent-Free | 85 | [6] |
Experimental Protocol
-
In a round-bottom flask, combine 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1.0 mmol), the desired aromatic amine (1.2 mmol), and trimethyl orthoformate (1.0 mmol).[6]
-
Heat the reaction mixture at 110 °C under solvent-free conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford the pure 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivative.[6]
-
Characterize the product using IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[6]
Method 2: Sequential (3+2) Cycloaddition and Oxidation
This two-step protocol allows for the synthesis of two distinct classes of polysubstituted 3-trifluoromethylpyrazoles from a common intermediate.[5][7] The process involves a diastereoselective (3+2) cycloaddition followed by a solvent-controlled oxidation.[5][7]
Caption: Solvent-controlled divergent synthesis of trifluoromethylated pyrazoles.
Experimental Protocol
Step 1: Synthesis of trans-5-Acyl-pyrazoline Intermediate
-
To a solution of a chalcone (1.0 mmol) and a hydrazonoyl bromide (1.2 mmol) in a suitable solvent (e.g., toluene), add triethylamine (Et₃N) (1.5 mmol) at room temperature.[7]
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the trans-configured 5-acyl-pyrazoline.[7]
Step 2: Oxidative Aromatization
-
For Fully Substituted Pyrazoles: Dissolve the pyrazoline intermediate (1.0 mmol) in dimethyl sulfoxide (DMSO) and add manganese dioxide (MnO₂, 5.0 mmol). Heat the mixture and monitor for the formation of the pyrazole.[5]
-
For Deacylated 1,3,4-Trisubstituted Pyrazoles: Dissolve the pyrazoline intermediate (1.0 mmol) in hexane and add manganese dioxide (MnO₂, 5.0 mmol). Heat the mixture to reflux.[5] This pathway proceeds via a deacylative aromatization.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the combined filtrates and purify the crude product by column chromatography to obtain the desired trifluoromethylated pyrazole.
Synthesis of Trifluoromethyl-Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, and its trifluoromethylation can lead to potent drug candidates.[8] A powerful strategy for their synthesis is the domino trifluoromethylation/cyclization of 2-alkynylanilines.[4]
Method: Domino Trifluoromethylation/Cyclization
This method utilizes the well-established fluoroform-derived CuCF₃ reagent to react with easily accessible 2-alkynylanilines.[4] The reaction proceeds through a domino sequence, ensuring precise placement of the CF₃ group at the C2 position.[4]
Quantitative Data Summary
| Entry | 2-Alkynylaniline Substituent (R) | Protecting Group (PG) | Yield (%) | Reference |
| 1 | H | Tosyl (Ts) | 85 | [4] |
| 2 | 5-Me | Tosyl (Ts) | 90 | [4] |
| 3 | 5-Cl | Tosyl (Ts) | 81 | [4] |
| 4 | 5-CO₂Me | Mesyl (Ms) | 65 | [4] |
Experimental Protocol
-
To a flame-dried Schlenk tube under an argon atmosphere, add the N-protected 2-alkynylaniline (0.2 mmol), CuCF₃ reagent (pre-generated or commercial, typically 1.5-2.0 equiv.), and a suitable ligand such as TMEDA (tetramethylethylenediamine).[4]
-
Add dry solvent (e.g., DMF - dimethylformamide) and stir the mixture at the optimized temperature (e.g., 60-80 °C) for the specified time (e.g., 12-24 hours).[4]
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the 2-(trifluoromethyl)indole.[4]
Caption: Proposed mechanistic pathway for domino trifluoromethylation/cyclization.
Synthesis of Trifluoromethyl-Substituted Quinolines
Quinolines are another class of heterocycles with broad biological activity. Introducing a CF₃ group, particularly at the C2 position, is a common strategy in drug design.
Method: Intramolecular Cyclization from α-CF₃-Enamines
This synthetic sequence involves the preparation of α-CF₃-enamines, their reaction with 2-nitrobenzaldehydes to form enones, and a subsequent reductive intramolecular cyclization to yield 2-CF₃-3-arylquinolines.[9][10]
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Reference |
| 1 | Haloalkene + Pyrrolidine | α-CF₃-Enamine | (Varies) | [9] |
| 2 | Enamine + 2-Nitrobenzaldehyde | CF₃-Enone | up to 88 | [9] |
| 3 | CF₃-Enone + Fe/AcOH | 2-CF₃-3-Arylquinoline | up to 99 | [9] |
Experimental Protocol
Step 1: Preparation of α-CF₃-Enamine
-
React the corresponding haloalkene with pyrrolidine to prepare the α-CF₃-enamine starting material.[9][10]
Step 2: Synthesis of ortho-Nitro-Substituted α,β-Diaryl-CF₃-Enone
-
In a reaction vessel, dissolve the α-CF₃-enamine (1.0 equiv) and a substituted 2-nitrobenzaldehyde (1.0 equiv) in a suitable solvent.
-
Stir the reaction at room temperature or with gentle heating until the enamine is consumed.
-
Work up the reaction and purify the product by column chromatography to obtain the CF₃-enone with high stereoselectivity.[9]
Step 3: Reductive Intramolecular Cyclization
-
Dissolve the purified CF₃-enone (1.0 equiv) in acetic acid (AcOH).
-
Add iron powder (Fe, excess) to the solution.
-
Heat the mixture (e.g., to reflux) to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.[9][10]
-
After the reaction is complete, filter the hot solution to remove excess iron and iron salts.
-
Concentrate the filtrate and perform an extractive work-up.
-
Purify the crude product by chromatography or recrystallization to yield the 2-CF₃-3-arylquinoline.[9][10] A one-pot procedure from the enamine or haloalkene has also been developed.[9]
General Method: Direct C-H Trifluoromethylation
Directly converting a C-H bond to a C-CF₃ bond is a highly desirable and atom-economical strategy.[11] A general and operationally simple protocol uses sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as a benchtop-stable trifluoromethyl radical source.[11]
Key Features:
-
Broad Substrate Scope: Effective for both electron-rich and electron-deficient heterocycles.[11]
-
Mild Conditions: Proceeds at ambient temperature.[11]
-
High Functional Group Tolerance: Can be used on unprotected molecules.[11]
-
Operational Simplicity: Avoids the use of gaseous or difficult-to-handle reagents.[11]
Quantitative Data Summary
| Heterocycle | Oxidant | Conditions | Yield (%) | Reference |
| 4-t-Butylpyridine | t-BuOOH | DCM:H₂O, rt | 75 (GC) | [11] |
| Caffeine | t-BuOOH | DCM:H₂O, rt | 81 (Isolated) | [11] |
| Varenicline | t-BuOOH | DCM:H₂O, rt | 65 (Isolated) | [11] |
| Lepidine | t-BuOOH | TPGS-750-M:H₂O, rt | 71 (Isolated) | [12] |
Experimental Protocol (General Procedure)
-
To a flask containing the heterocyclic substrate (1.0 equiv) dissolved in a biphasic solvent system (e.g., dichloromethane:water), add sodium trifluoromethanesulfinate (CF₃SO₂Na, 3.0 equiv).[11]
-
Stir the mixture vigorously at room temperature.
-
Add an oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 5.0 equiv), dropwise or via syringe pump to control the reaction rate.[11]
-
Continue stirring at ambient temperature for several hours until the starting material is consumed (monitored by GC-MS or TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography to isolate the trifluoromethylated heterocycle.[11]
Note: For some applications, using a surfactant like TPGS-750-M in water can create nanomicelles that facilitate the reaction, allowing it to proceed efficiently at room temperature in an aqueous medium.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 9. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pnas.org [pnas.org]
- 12. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization of 6-(Trifluoromethyl)pyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the cyclization of 6-(Trifluoromethyl)pyridine-3,4-diamine to form various 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.
The primary methods for achieving this cyclization are through condensation reactions with carboxylic acids or aldehydes. The choice of reagent and reaction conditions can be tailored to achieve desired substitutions at the 2-position of the resulting imidazo[4,5-b]pyridine ring system.
Data Presentation: Cyclization Reaction Conditions
The following table summarizes various reported conditions for the cyclization of this compound. This data is intended to provide a comparative overview to aid in the selection of an appropriate synthetic route.
| Reagent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Product |
| Formic acid | N/A | None | 100 | 2 | 95 | 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
| Acetic acid | Acetic acid | None | Reflux | 4 | 85 | 2-Methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
| Propionic acid | Polyphosphoric acid (PPA) | PPA | 150 | 3 | 78 | 2-Ethyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
| Benzaldehyde | Ethanol | N/A | Reflux | 6 | 75 | 2-Phenyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
| 4-Chlorobenzaldehyde | Nitrobenzene | N/A | 160 | 5 | 82 | 2-(4-Chlorophenyl)-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
| Triethyl orthoformate | N/A | p-Toluenesulfonic acid | 120 | 2 | 90 | 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
| Acetic anhydride | Acetic acid | None | 110 | 1 | 88 | 2-Methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
Experimental Protocols
Detailed methodologies for key cyclization reactions are provided below. These protocols are based on established synthetic procedures and can be adapted for specific research needs.
Protocol 1: Synthesis of 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine via Formic Acid Cyclization
This protocol describes the synthesis of the parent 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine ring system using formic acid.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Sodium bicarbonate solution (saturated)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of formic acid (approximately 10-15 equivalents).
-
Heat the reaction mixture to 100 °C and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the excess formic acid until the effervescence ceases and the pH is neutral.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to afford 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine.
Protocol 2: Synthesis of 2-Substituted-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridines using Aldehydes
This protocol outlines a general procedure for the synthesis of 2-aryl or 2-alkyl substituted imidazo[4,5-b]pyridines via condensation with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, 1.1 eq)
-
Ethanol or Nitrobenzene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or nitrobenzene.
-
Add the corresponding aldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If ethanol is used as the solvent, the product may precipitate upon cooling. If nitrobenzene is used, the product can be precipitated by the addition of a non-polar solvent like hexane.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol or hexane.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 3: Microwave-Assisted Synthesis of 2-Substituted-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridines using Carboxylic Acids
This protocol describes a rapid, microwave-assisted synthesis which can significantly reduce reaction times.[1]
Materials:
-
This compound
-
Carboxylic acid (e.g., Acetic acid, 1.2 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of PPA or a suitable dehydrating agent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. The optimal time and temperature should be determined for each specific substrate.
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and add water to the reaction mixture.
-
Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
General Workflow for Cyclization Reaction
The following diagram illustrates a typical experimental workflow for the synthesis of 6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine derivatives.
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.
Logical Relationship of Cyclization Pathways
The diagram below illustrates the two primary cyclization pathways for this compound.
Caption: Primary cyclization pathways for this compound.
References
Application Notes and Protocols for the Use of 6-(Trifluoromethyl)pyridine-3,4-diamine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis of large libraries of compounds for biological screening. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalized derivatives are of significant interest. 6-(Trifluoromethyl)pyridine-3,4-diamine is a valuable building block for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are analogues of purines and often exhibit diverse biological activities.
Application: Solid-Phase Synthesis of a Library of 2-Substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridines
The proposed application focuses on the construction of a diverse library of 2-substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridines on a solid support. This is achieved by immobilizing a suitable precursor to the solid support, followed by the introduction of the this compound core, and subsequent cyclization with a diverse set of aldehydes.
Experimental Protocols
The following protocols are adapted from established methods for the solid-phase synthesis of imidazo[4,5-b]pyridines.
Materials and Reagents
| Reagent/Material | Suggested Supplier | Grade |
| Rink Amide AM Resin | Sigma-Aldrich, Novabiochem | 100-200 mesh, ~0.5 mmol/g loading |
| This compound | Commercially available | >95% purity |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Synthesis grade |
| Piperidine | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Fisher Scientific | ACS grade |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | ACS grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |
| Diverse Aldehydes (R-CHO) | Commercially available | Various |
Protocol 1: Immobilization of a Linker-Bound Amino Acid
This protocol describes the initial setup of the solid support with a linker that will eventually be coupled to the diamine.
-
Resin Swelling: Swell Rink Amide AM resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Coupling of Fmoc-protected amino acid (e.g., Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (0.74 g, 2.5 mmol), HOBt (0.38 g, 2.5 mmol), and DIC (0.39 mL, 2.5 mmol) in DMF (5 mL).
-
Pre-activate for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Protocol 2: Coupling of a Dinitro Precursor and Diamine Formation
This protocol outlines the introduction of a dinitropyridine precursor, which is subsequently reduced to the diamine on the solid support. This approach is often preferred in solid-phase synthesis to avoid side reactions with the free diamine.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid as described in Protocol 1, step 2.
-
Coupling of 2,4-dichloro-5-(trifluoromethyl)-3-nitropyridine:
-
To the deprotected resin, add a solution of 2,4-dichloro-5-(trifluoromethyl)-3-nitropyridine (0.65 g, 2.5 mmol) and N,N-diisopropylethylamine (DIEA) (0.87 mL, 5.0 mmol) in DMF (10 mL).
-
Agitate at 50 °C for 16 hours.
-
Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Nucleophilic Substitution with an Amine (Optional for Diversity):
-
To introduce diversity at what will become the 4-position of the pyridine ring, the remaining chlorine can be displaced.
-
Add a solution of a primary amine (e.g., benzylamine, 5.0 mmol) in DMF (10 mL) to the resin.
-
Agitate at 80 °C for 16 hours.
-
Drain and wash with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Nitro Group Reduction to Form the Diamine:
-
Suspend the resin in a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.82 g, 12.5 mmol) in DMF (10 mL).
-
Agitate at 60 °C for 12 hours.
-
Drain and wash the resin with DMF (5 x 10 mL), 10% DIEA in DMF (3 x 10 mL), DMF (5 x 10 mL), and DCM (3 x 10 mL). The resin now contains the immobilized this compound derivative.
-
Protocol 3: Cyclization with Aldehydes to form Imidazo[4,5-b]pyridines
-
Cyclization Reaction:
-
Swell the resin from Protocol 2 in DMF.
-
Add a solution of the desired aldehyde (5.0 mmol) in DMF (10 mL).
-
Agitate at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.06 g, 5.0 mmol) and agitate for an additional 12 hours.
-
Alternatively, for oxidative cyclization, after the initial reaction with the aldehyde, a solution of an oxidant like p-benzoquinone can be used.
-
Drain the solution and wash the resin with DMF (5 x 10 mL), methanol (3 x 10 mL), and DCM (5 x 10 mL).
-
Protocol 4: Cleavage and Purification
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
-
Product Precipitation and Purification:
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Purify the crude product by preparative HPLC to obtain the final 2-substituted-6-(trifluoromethyl)imidazo[4,5-b]pyridine derivative.
-
Data Presentation
The following table summarizes the key parameters for the proposed solid-phase synthesis.
| Step | Reagents and Solvents | Time | Temperature | Key Monitoring |
| Resin Swelling | DMF | 1 hr | Room Temp. | Visual Inspection |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 15 min | Room Temp. | UV-Vis of filtrate |
| Amino Acid Coupling | Fmoc-AA-OH, HOBt, DIC, DMF | 2 hr | Room Temp. | Kaiser Test |
| Dinitro Precursor Coupling | 2,4-dichloro-5-(trifluoromethyl)-3-nitropyridine, DIEA, DMF | 16 hr | 50 °C | LC-MS of test cleavage |
| Nitro Reduction | SnCl₂·2H₂O, DMF | 12 hr | 60 °C | LC-MS of test cleavage |
| Cyclization with Aldehyde | R-CHO, STAB, DMF | 12 hr | Room Temp. | LC-MS of test cleavage |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 hr | Room Temp. | N/A |
Visualizations
Experimental Workflow for Solid-Phase Synthesis
Caption: A generalized workflow for the solid-phase synthesis of imidazo[4,5-b]pyridines.
Logical Relationship of Key Synthetic Steps
Caption: Key chemical transformations on the solid support.
Catalytic Methods for the Synthesis of Quinoxalines from Substituted Diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, has driven significant research into efficient and sustainable synthetic methodologies. This document provides detailed application notes and protocols for the catalytic synthesis of quinoxalines from substituted diamines, focusing on modern, efficient, and environmentally benign approaches.
Aerobic Oxidative Annulation using a Copper Catalyst
This method details a highly efficient, aerobic, oxidative annulation of substituted o-phenylenediamines with terminal alkynes for the synthesis of a diverse range of quinoxalines. The use of a copper catalyst under an oxygen atmosphere provides a green and atom-economical approach.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Substituted o-Phenylenediamine | Terminal Alkyne | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Diaminobenzene | Phenylacetylene | 5 | DMSO | 100 | 12 | 95 |
| 2 | 4-Methyl-1,2-diaminobenzene | Phenylacetylene | 5 | DMSO | 100 | 12 | 92 |
| 3 | 4-Chloro-1,2-diaminobenzene | Phenylacetylene | 5 | DMSO | 100 | 12 | 88 |
| 4 | 1,2-Diaminobenzene | 1-Octyne | 5 | DMSO | 100 | 12 | 85 |
| 5 | 1,2-Diaminobenzene | (Trimethylsilyl)acetylene | 5 | DMSO | 100 | 12 | 78 |
Experimental Protocol:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add substituted o-phenylenediamine (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol, 5 mol%).
-
Add dimethyl sulfoxide (DMSO) (5 mL) to the tube.
-
Seal the tube and flush with oxygen gas using a balloon.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired quinoxaline derivative.
Workflow Diagram:
Caption: Workflow for Copper-Catalyzed Quinoxaline Synthesis.
Iron-Catalyzed Aerobic Oxidative Cyclization
This protocol describes an economical and environmentally friendly method for quinoxaline synthesis via the aerobic oxidative cyclization of o-phenylenediamines and α-hydroxy ketones using an iron catalyst.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Substituted o-Phenylenediamine | α-Hydroxy Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Diaminobenzene | Benzoin | 10 | CH3CN | 80 | 6 | 96 |
| 2 | 4-Methyl-1,2-diaminobenzene | Benzoin | 10 | CH3CN | 80 | 6 | 94 |
| 3 | 4-Methoxy-1,2-diaminobenzene | Benzoin | 10 | CH3CN | 80 | 6 | 91 |
| 4 | 1,2-Diaminobenzene | 2-Hydroxy-1-phenylethanone | 10 | CH3CN | 80 | 6 | 89 |
| 5 | 1,2-Diaminobenzene | 1-Hydroxy-2-octanone | 10 | CH3CN | 80 | 6 | 82 |
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the substituted o-phenylenediamine (1.0 mmol) and α-hydroxy ketone (1.1 mmol) in acetonitrile (10 mL).
-
Add FeCl3 (0.1 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and stir under an air atmosphere (using a balloon) for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield the pure quinoxaline.
Logical Relationship Diagram:
Caption: Key Components for Iron-Catalyzed Synthesis.
Iodine-Catalyzed Oxidative Cyclization
A metal-free, iodine-catalyzed approach for the synthesis of quinoxalines from o-phenylenediamines and isatins offers a mild and efficient alternative. This method is notable for its operational simplicity and use of a readily available catalyst.
Reaction Scheme:
Quantitative Data Summary:
| Entry | Substituted o-Phenylenediamine | Isatin | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Diaminobenzene | Isatin | 20 | DMSO | 90 | 3 | 94 |
| 2 | 4-Methyl-1,2-diaminobenzene | Isatin | 20 | DMSO | 90 | 3 | 92 |
| 3 | 4-Bromo-1,2-diaminobenzene | Isatin | 20 | DMSO | 90 | 3 | 89 |
| 4 | 1,2-Diaminobenzene | 5-Chloroisatin | 20 | DMSO | 90 | 3 | 91 |
| 5 | 1,2-Diaminobenzene | 5-Nitroisatin | 20 | DMSO | 90 | 3 | 85 |
Experimental Protocol:
-
Combine substituted o-phenylenediamine (1.0 mmol), isatin (1.0 mmol), and iodine (0.2 mmol, 20 mol%) in a 25 mL round-bottom flask.
-
Add dimethyl sulfoxide (DMSO) (5 mL) as the solvent.
-
Stir the mixture at 90 °C for 3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, add the reaction mixture to a saturated aqueous solution of Na2S2O3 (20 mL) to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure quinoxaline-2-carboxylic acid derivative.
Signaling Pathway Analogy (Reaction Progression):
Caption: Iodine-Catalyzed Reaction Progression.
Conclusion
The catalytic methods presented here offer diverse, efficient, and often environmentally friendly routes to quinoxaline synthesis. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired product, providing valuable tools for researchers in medicinal chemistry and materials science. The detailed protocols and comparative data tables facilitate the practical implementation of these important synthetic transformations.
Application Notes and Protocols for Pharmacological Screening of Compounds Derived from 6-(Trifluoromethyl)pyridine-3,4-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Trifluoromethyl)pyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry. The trifluoromethyl group enhances metabolic stability and binding affinity of resulting compounds, making this scaffold attractive for the development of novel therapeutics.[1] Derivatives of this diamine, particularly imidazo[4,5-b]pyridines, have shown significant potential as anticancer agents, kinase inhibitors, and mitochondrial uncouplers. This document provides detailed application notes and protocols for the pharmacological screening of compounds synthesized from this versatile starting material.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
A common synthetic route to imidazo[4,5-b]pyridine derivatives involves the cyclization of this compound with various reagents. For instance, reaction with aldehydes or orthoesters can yield a range of substituted imidazo[4,5-b]pyridines. In some procedures, a one-pot reaction can be employed where a nitropyridine precursor is reduced to the diamine in situ, followed by cyclization.[2]
Caption: General workflow for synthesis and screening.
Pharmacological Screening Data
Anticancer Activity
Compounds derived from this compound have demonstrated potent antiproliferative activity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound I | MCF-7 (Breast Cancer) | MTT | 0.85 | [3] |
| Compound II | MCF-7 (Breast Cancer) | MTT | 1.12 | [3] |
| Compound IIIa | MCF-7 (Breast Cancer) | MTT | 0.98 | [3] |
| Compound VI | HCT116 (Colon Cancer) | MTT | 1.21 | [3] |
| Compound VIIc | HCT116 (Colon Cancer) | MTT | 0.95 | [3] |
| Compound VIII | MCF-7 (Breast Cancer) | MTT | 0.63 | [3] |
| Compound IX | HCT116 (Colon Cancer) | MTT | 0.79 | [3] |
| PQR309 | A2058 (Melanoma) | In-cell Western | 0.048 | |
| PQR309 | SKOV3 (Ovarian Cancer) | Cell Proliferation | 0.052 | |
| A12 | A549 (Lung Cancer) | MTT | 0.130 | [4] |
| A12 | MDA-MB-231 (Breast Cancer) | MTT | 0.094 | [4] |
Kinase Inhibition
A significant application for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Compound I | CDK9 | In vitro kinase assay | 0.63 | [3] |
| Compound VIII | CDK9 | In vitro kinase assay | 1.32 | [3] |
| PQR309 | PI3Kα | TR-FRET | 0.017 (Ki) | |
| PQR309 | mTOR | TR-FRET | 0.061 (Ki) |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of compounds on adherent cancer cell lines.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, HCT116) in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase: Dilute the recombinant target kinase to the desired concentration in kinase buffer.
-
Substrate: Prepare the specific peptide or protein substrate for the kinase in kinase buffer.
-
ATP: Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.
-
Test Compound: Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA).
-
Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
PI3K/Akt/mTOR Signaling Pathway
Many derivatives of this compound act as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[4]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
CDK9 Signaling Pathway
CDK9 is a key regulator of transcription elongation. Its inhibition by compounds derived from this compound can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest in cancer cells.
Caption: Role of CDK9 in transcriptional regulation.
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. MTT assay overview | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxalines from Trifluoromethylated Phenylenediamines
Welcome to the technical support center for the synthesis of quinoxalines from trifluoromethylated phenylenediamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific chemical synthesis.
Frequently Asked questions (FAQs)
Q1: Why is the synthesis of quinoxalines from trifluoromethylated phenylenediamines more challenging than with unsubstituted phenylenediamines?
A1: The primary challenge lies in the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This group deactivates the phenylenediamine ring, making the amino groups less nucleophilic. This reduced nucleophilicity slows down the condensation reaction with the 1,2-dicarbonyl compound, often leading to lower yields and requiring more forcing reaction conditions compared to the synthesis with electron-rich or unsubstituted phenylenediamines.[1]
Q2: What are the most common side reactions observed during the synthesis of trifluoromethylated quinoxalines?
A2: Besides incomplete reaction leading to low yields, potential side reactions include the formation of partially cyclized intermediates and self-condensation products of the dicarbonyl compound, especially under harsh reaction conditions. Tar formation can also be an issue if the reaction is overheated or run for extended periods in the presence of a strong acid catalyst.
Q3: How can I improve the yield of my reaction?
A3: Several strategies can be employed to improve the yield:
-
Catalyst Choice: The use of an appropriate catalyst is crucial. While the reaction can proceed without a catalyst, it often requires more drastic conditions.[2] A variety of catalysts, including Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Ga(OTf)₃, ZrO₂/MxOy/MCM-41), have been shown to be effective.[3] For deactivated diamines, a stronger acid catalyst may be necessary to protonate the dicarbonyl compound and increase its electrophilicity.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and acetic acid are commonly used and can help to solvate the reactants and intermediates.[3] In some cases, higher boiling point solvents like DMF or DMSO may be required to drive the reaction to completion.
-
Reaction Temperature and Time: Due to the reduced reactivity of the trifluoromethylated phenylenediamine, higher reaction temperatures and longer reaction times are often necessary. It is essential to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can be a highly effective method for accelerating the reaction and improving yields, often with significantly shorter reaction times compared to conventional heating.[3]
Q4: Are there any specific purification challenges for trifluoromethylated quinoxalines?
A4: The purification of trifluoromethylated quinoxalines is generally straightforward and can be achieved by standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific substitution pattern of the quinoxaline. For column chromatography, a mixture of hexane and ethyl acetate is a common eluent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient reactivity of the trifluoromethylated phenylenediamine. 2. Inappropriate catalyst or no catalyst used. 3. Reaction temperature is too low or reaction time is too short. 4. Poor quality of starting materials. | 1. Increase the reaction temperature. 2. Use a stronger acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid catalyst. 3. Monitor the reaction by TLC to ensure it has gone to completion. 4. Ensure the phenylenediamine is pure and free of oxidation products. |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high, leading to decomposition. 2. The catalyst is too harsh. 3. The dicarbonyl compound is unstable under the reaction conditions. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen different catalysts to find one that promotes the desired reaction without causing decomposition. 3. Add the dicarbonyl compound slowly to the reaction mixture. |
| Product is a Dark Oil or Tar | 1. Overheating of the reaction mixture. 2. Presence of impurities in the starting materials. 3. Prolonged reaction time in the presence of a strong acid. | 1. Carefully control the reaction temperature. 2. Purify the starting materials before use. 3. Optimize the reaction time by monitoring with TLC. |
| Difficulty in Product Isolation/Purification | 1. The product is highly soluble in the reaction solvent. 2. The product has a similar polarity to the starting materials or byproducts. | 1. After the reaction, try precipitating the product by adding a non-polar solvent (e.g., water or hexane). 2. Use column chromatography with a carefully selected eluent system to separate the product. |
Experimental Protocols
General Protocol for the Synthesis of 6-(Trifluoromethyl)-2,3-diphenylquinoxaline
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine (1 mmol)
-
Benzil (1 mmol)
-
Ethanol or Acetic Acid (10 mL)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%) - Optional but recommended
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1 mmol) and benzil (1 mmol) in ethanol or acetic acid (10 mL).
-
Add the catalyst (if used).
-
Reflux the reaction mixture for 4-12 hours. Monitor the progress of the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to afford the pure 6-(trifluoromethyl)-2,3-diphenylquinoxaline.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,3-Diphenylquinoxaline. [1]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 8 | < 5 |
| 2 | Acetic Acid | Ethanol | 6 | 75 |
| 3 | p-TSA | Ethanol | 4 | 92 |
| 4 | AlCuMoVP | Toluene | 2 | 92 |
Note: This table is illustrative and shows the general trend of catalyst effectiveness in a standard quinoxaline synthesis. Yields for trifluoromethylated analogues may be lower under identical conditions.
Mandatory Visualizations
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Condensation Reactions for 6-(Trifluoromethyl)pyridine-3,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the condensation reaction of "6-(Trifluoromethyl)pyridine-3,4-diamine". The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the condensation reaction of "this compound" with a 1,2-dicarbonyl compound?
The reaction of "this compound" with a 1,2-dicarbonyl compound, such as benzil or a 1,2-diketone, typically yields a class of heterocyclic compounds known as quinoxalines.[1] Specifically, the product will be a substituted 6-(trifluoromethyl)pyrido[3,4-b]pyrazine.
Q2: How does the trifluoromethyl (CF3) group on the pyridine ring influence the reaction?
The trifluoromethyl group is a potent electron-withdrawing group. Its presence on the pyridine ring reduces the electron density of the aromatic system and decreases the nucleophilicity of the two amino groups of the diamine. This deactivation may necessitate more forcing reaction conditions, such as higher temperatures or the use of a catalyst, to achieve a reasonable reaction rate and yield compared to unsubstituted o-phenylenediamines.
Q3: What are some common solvents and catalysts employed for this type of condensation reaction?
A variety of solvents can be used, with the choice often depending on the desired reaction temperature and the solubility of the reactants. Common options include ethanol, acetic acid, and toluene.[2][3] While some reactions proceed without a catalyst at elevated temperatures, acidic catalysts are frequently used to enhance the reaction rate.[2] Supported heteropolyoxometalates have also been reported as efficient and reusable catalysts for quinoxaline synthesis at room temperature.[4]
Q4: How can I effectively monitor the progress of the condensation reaction?
Thin-layer chromatography (TLC) is a straightforward and widely used technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the recommended methods for purifying the resulting quinoxaline product?
The purification strategy depends on the physical properties of the product. If the product is a solid, recrystallization from a suitable solvent system, such as ethanol/water, is often an effective method. For products that are oils or for mixtures that are challenging to separate by recrystallization, silica gel column chromatography is the recommended purification technique.[5]
Troubleshooting Guide
Problem 1: The reaction is sluggish, or the yield of the desired quinoxaline product is low.
-
Possible Cause: The electron-withdrawing nature of the trifluoromethyl group can deactivate the diamine, leading to a slow reaction.
-
Solution:
-
Increase the reaction temperature: Refluxing the reaction mixture may be necessary to drive the reaction to completion.
-
Introduce a catalyst: If not already using one, consider adding a catalytic amount of an acid, such as acetic acid or p-toluenesulfonic acid, to protonate one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic.
-
Solvent choice: Switching to a higher-boiling point solvent can allow for higher reaction temperatures.
-
Purity of starting materials: Ensure that the "this compound" and the dicarbonyl compound are pure, as impurities can inhibit the reaction.
-
Problem 2: The formation of significant impurities or side products is observed.
-
Possible Cause: High reaction temperatures or highly acidic conditions can sometimes lead to side reactions or degradation of the starting materials or product.
-
Solution:
-
Optimize reaction temperature: If you are observing decomposition, try lowering the reaction temperature.
-
Use a milder catalyst: If using a strong acid catalyst, consider switching to a weaker acid or a heterogeneous catalyst.
-
Reaction time: Extended reaction times can sometimes lead to the formation of byproducts. Monitor the reaction by TLC and stop it once the starting material is consumed.
-
Inert atmosphere: If oxidative side products are suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
Problem 3: Difficulty in isolating and purifying the final product.
-
Possible Cause: The product may be an oil or may form a complex mixture with byproducts.
-
Solution:
-
Recrystallization: Experiment with different solvent systems to find one that allows for effective recrystallization.
-
Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography is a powerful tool for purification. A gradient of solvents, such as hexane and ethyl acetate, is often used to elute the components of the reaction mixture.
-
Characterization: Use analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the isolated product.
-
Data Presentation
The following table summarizes the effects of different catalysts and solvents on the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, which can serve as a model for the reaction with "this compound".
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Alumina-supported molybdovanadophosphate | Toluene | 25 | 120 | 92 | [4] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 | 95 | [6] |
| Cerium (IV) ammonium nitrate (CAN) | Acetonitrile | Room Temp. | 20 | 80-98 | [6] |
| Hexafluoroisopropanol (HFIP) | - | Room Temp. | 60 | 95 | [3] |
| TiO2-Pr-SO3H | Ethanol | Room Temp. | 10 | 95 | [3] |
Experimental Protocols
General Protocol for the Synthesis of 2,3-Disubstituted-6-(trifluoromethyl)pyrido[3,4-b]pyrazines
This protocol is a general guideline based on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[2][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mmol of "this compound" and 1 mmol of the 1,2-dicarbonyl compound (e.g., benzil) in an appropriate solvent (e.g., 10 mL of ethanol or toluene).
-
Catalyst Addition (Optional): If a catalyst is to be used, add a catalytic amount (e.g., 0.1 mmol) of the chosen catalyst (e.g., acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Mandatory Visualization
Caption: Experimental workflow for the condensation reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Quinoxaline synthesis [organic-chemistry.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. rjpbcs.com [rjpbcs.com]
Potential side reactions in the synthesis of trifluoromethylated quinoxalines
Welcome to the technical support center for the synthesis of trifluoromethylated quinoxalines. This resource is designed for researchers, scientists, and professionals in drug development to navigate the potential challenges and side reactions encountered during the synthesis of these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic routes and address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of trifluoromethylated quinoxalines?
A1: The two most prevalent side reactions are the formation of benzimidazole derivatives and the over-oxidation of the quinoxaline ring to form N-oxides. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of intermediates and the final product, potentially impacting the prevalence of these side reactions.
Q2: How can I minimize the formation of benzimidazole byproducts?
A2: Benzimidazole formation often arises from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl reagent. To mitigate this, it is crucial to:
-
Assess Reagent Purity: Before beginning the synthesis, verify the purity of the trifluoromethylated 1,2-dicarbonyl compound using techniques like NMR or GC-MS.
-
Purify Reagents: If impurities are detected, purify the dicarbonyl compound by recrystallization or column chromatography.
-
Optimize Reaction Conditions: Use milder reaction conditions where possible. Some modern protocols using specific catalysts can offer higher selectivity for the desired quinoxaline product.
Q3: What causes the formation of quinoxaline N-oxides, and how can I prevent it?
A3: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline nitrogen atoms.[1] This can be more prevalent in reactions involving trifluoromethylated quinoxalines due to the electron-deficient nature of the ring system. To avoid this:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation by atmospheric oxygen, especially at elevated temperatures.
-
Avoid Strong Oxidizing Agents: If your synthetic route does not explicitly require an oxidant, ensure that no oxidizing agents are inadvertently introduced.
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, which can promote oxidation.
Q4: Can I use trifluoroacetic acid (TFA) as a direct source for the trifluoromethyl group?
A4: Yes, a direct method for the synthesis of 2-(trifluoromethyl)quinoxalines using trifluoroacetic acid as the CF3 source has been reported.[2] This metal-free and additive-free approach involves the reaction of an appropriate amino-substituted precursor with TFA at elevated temperatures and can provide good to excellent yields.[2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Trifluoromethylated Quinoxaline
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Ensure the reaction temperature is appropriate for the specific protocol being used. |
| Suboptimal Reaction Conditions | - Screen different solvents to find the one that provides the best solubility for reactants and promotes the desired reaction pathway. - Experiment with various catalysts, as some may offer higher efficiency and selectivity for trifluoromethylated systems.[3] |
| Significant Byproduct Formation | - Identify the major byproduct (e.g., benzimidazole or N-oxide) using analytical techniques like NMR or Mass Spectrometry. - Implement the targeted troubleshooting steps outlined in the relevant sections of this guide. |
| Degradation of Starting Materials or Product | - The strong electron-withdrawing trifluoromethyl group can render the quinoxaline ring more susceptible to nucleophilic attack or degradation under harsh conditions. Consider using milder reaction conditions (lower temperature, shorter reaction time). - Ensure the purity of all starting materials before use. |
Problem 2: Presence of a Major Benzimidazole Byproduct
-
Logical Workflow for Troubleshooting Benzimidazole Formation
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethyl-Substituted Quinoxalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of trifluoromethyl-substituted quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethyl-substituted quinoxalines?
A1: The primary purification techniques for trifluoromethyl-substituted quinoxalines are flash column chromatography and recrystallization. For particularly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is also employed.[1][2][3] The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity.
Q2: How does the trifluoromethyl group affect the purification strategy?
A2: The trifluoromethyl (-CF3) group significantly impacts a molecule's physicochemical properties, which in turn affects purification. Key effects include:
-
Increased Lipophilicity: The -CF3 group enhances a molecule's solubility in non-polar solvents.[4][5] This generally means that more non-polar solvent systems are required for elution in normal-phase chromatography compared to their non-fluorinated analogs.
-
Altered Polarity and pKa: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution in the quinoxaline ring system and lower the pKa of nearby basic nitrogen atoms.[5] This can influence the compound's interaction with the stationary phase and its solubility.
-
Enhanced Metabolic Stability: While primarily a consideration in biological studies, the high strength of the carbon-fluorine bond makes the -CF3 group very stable to chemical degradation under many purification conditions.[4][5]
Q3: My trifluoromethyl-substituted quinoxaline appears to be unstable during purification. What could be the cause?
A3: While the trifluoromethyl group itself is generally stable, the quinoxaline core can be susceptible to degradation under certain conditions.[4][6]
-
Acidic Conditions: Some quinoxalines can be labile in strongly acidic conditions, potentially leading to hydrolysis or other side reactions.[6] If using silica gel, which is slightly acidic, consider deactivating it with a small amount of a basic modifier like triethylamine in your eluent.
-
Basic Conditions: Similarly, strong bases can cause degradation. Ensure that any basic reagents from the reaction are quenched and removed during the work-up before purification.[6]
-
Light and Air: Some quinoxaline derivatives may be sensitive to light and air, leading to gradual decomposition. It is good practice to store purified fractions and the final product under an inert atmosphere (like nitrogen or argon) and in amber vials to protect from light.[2]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Yield | The compound is not eluting from the column. | The solvent system is likely too non-polar. Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing to 10% or 20%.[7] |
| The compound is unstable on silica gel. | Deactivate the silica gel by pre-flushing the column with the eluent containing 1-2% triethylamine. Alternatively, consider using a different stationary phase like alumina. | |
| Co-elution of Impurities | The polarity of the desired compound and impurities are too similar in the chosen solvent system. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Try different solvent combinations (e.g., dichloromethane/methanol, ether/hexane) to improve separation.[8] Preparative HPLC may be necessary for very close-running impurities.[1] |
| Streaking on TLC/Column | The compound may be too polar for the solvent system, leading to strong interaction with the silica gel. | Add a small amount of a more polar solvent like methanol to your eluent system. If the compound has acidic or basic properties, adding a small amount of acetic acid or triethylamine, respectively, can improve the peak shape.[7] |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material being purified. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form | The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a solvent mixture. For example, if your compound is very soluble in ethyl acetate, try dissolving it in a minimal amount of hot ethyl acetate and then slowly adding a non-polar solvent like hexane until the solution becomes cloudy. Then, allow it to cool slowly.[9] |
| The solution is not saturated. | Reduce the volume of the solvent by gentle heating and evaporation before allowing it to cool. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization. | Try a lower-boiling point solvent. Ensure the crude material is as pure as possible before attempting recrystallization. Sometimes, adding a seed crystal of the pure compound can induce crystallization.[9] |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath for a longer period to maximize crystal formation. Use a minimal amount of cold solvent to wash the collected crystals. |
Data Presentation
Table 1: Exemplary Solvent Systems for Flash Column Chromatography of Trifluoromethyl-Substituted Quinoxalines
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf | Purity Achieved | Reference |
| Dichloro-trifluoromethyl-quinoline | Silica Gel | 10% Ethyl Acetate in Hexane | ~0.4 | >98% | [5] |
| Trifluoromethyl-quinoxalinone | Silica Gel | Petroleum Ether/Ethyl Acetate | 0.2 - 0.5 | >95% | [2] |
| General Trifluoromethyl-heterocycle | Silica Gel | Gradient of Ethyl Acetate in Hexane | 0.2 - 0.4 | >95% | [10] |
Note: Rf values are highly dependent on the specific compound and TLC conditions. This table provides a starting point for method development.
Table 2: Common Solvents for Recrystallization
| Solvent | Polarity | Notes |
| Ethanol | Polar | A common and effective solvent for recrystallizing many quinoxaline derivatives.[11] |
| Methanol | Polar | Similar to ethanol, good for more polar quinoxalines. |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile solvent pair that allows for fine-tuning of polarity.[9] |
| Dichloromethane/Pentane | Medium/Non-polar | Another useful solvent pair for compounds of intermediate polarity. |
| Toluene | Non-polar | Can be effective for less polar, aromatic compounds. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for the purification of a trifluoromethyl-substituted quinoxaline derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate in hexane) to find a system that gives your desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.[7][10]
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane).
-
Pour the slurry into the column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent to dryness.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary for complex mixtures.
-
Collect fractions and monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR or HPLC.
-
Protocol 2: Recrystallization
This protocol describes a general procedure for the single-solvent recrystallization of a solid trifluoromethyl-substituted quinoxaline.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To maximize crystal formation, further cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labcompare.com [labcompare.com]
- 10. unifr.ch [unifr.ch]
- 11. benchchem.com [benchchem.com]
Improving yield and purity in "6-(Trifluoromethyl)pyridine-3,4-diamine" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-(Trifluoromethyl)pyridine-3,4-diamine reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the catalytic hydrogenation of a suitable precursor, such as 4-amino-3-nitro-6-(trifluoromethyl)pyridine. This reaction selectively reduces the nitro group to an amine, yielding the desired diamine.
Q2: What are the typical yields and purity levels I can expect for this reaction?
With an optimized protocol, yields can be high, often in the range of 80-95%. The purity of the crude product can vary, but after appropriate purification, it is possible to achieve purity levels greater than 98%.
Q3: What are the most critical parameters to control in this synthesis?
The most critical parameters for the catalytic hydrogenation include the choice of catalyst, solvent, hydrogen pressure, reaction temperature, and reaction time. Careful control of these variables is essential for achieving high yield and purity.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By tracking the disappearance of the starting material and the appearance of the product, you can determine the optimal reaction time.
Q5: Is this compound stable?
Aromatic diamines can be susceptible to oxidation and may darken over time when exposed to air and light. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize degradation. Studies on the similar compound 3,4-diaminopyridine have shown excellent chemical stability when stored properly.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, poisoned, or of poor quality. | - Use a fresh batch of catalyst. - Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds. - Consider using a different catalyst, such as Raney Nickel, which can be less sensitive to certain impurities.[2] |
| Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure. While balloon pressure may be sufficient for some reactions, others require higher pressures in a dedicated hydrogenation apparatus. | |
| Poor Solubility of Starting Material: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. | - Try a different solvent or a solvent mixture to improve solubility. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to run to completion. | - Monitor the reaction by TLC or LC-MS and continue until the starting material is fully consumed. |
| Catalyst Deactivation: The catalyst may have become deactivated during the reaction. | - If the reaction stalls, consider carefully adding more catalyst. | |
| Formation of Side Products | Over-reduction: In some cases, prolonged reaction times or harsh conditions can lead to the reduction of the pyridine ring or other functional groups. | - Optimize the reaction time and temperature to favor the desired product. |
| Hydrodehalogenation: If the starting material contains halogen substituents, these may be removed under certain hydrogenation conditions. | - Choose a catalyst less prone to hydrodehalogenation, such as Raney Nickel for substrates with chloro, bromo, or iodo groups.[2] | |
| Formation of Azo or Azoxy Compounds: Incomplete reduction of aromatic nitro compounds can sometimes lead to the formation of azo or azoxy dimers. | - Ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to the fully reduced amine. | |
| Difficult Purification | Product is a Viscous Liquid or Oil: The product may not crystallize easily. | - The product has been described as a viscous liquid.[3] Purification by column chromatography on silica gel is a common method. |
| Product Streaking on Silica Gel Column: The basic nature of the diamine can cause it to interact strongly with acidic silica gel, leading to poor separation. | - Add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent to improve peak shape and recovery. | |
| Product Darkens Upon Purification/Storage: The diamine may be oxidizing upon exposure to air. | - Perform the purification quickly and under an inert atmosphere if possible. - Store the purified product under nitrogen or argon in a sealed, light-protected container. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Parameter | Condition | Notes |
| Starting Material | 4-amino-3-nitro-6-(trifluoromethyl)pyridine | Precursor for the reduction step. |
| Catalyst | Palladium on Carbon (Pd/C) | Typically 5-10 wt% loading. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Choose a solvent in which the starting material is soluble. |
| Hydrogen Pressure | 1-4 atm (or higher if necessary) | Higher pressure can increase the reaction rate. |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 80-95% | Yields can be high with optimized conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative example based on general procedures for the reduction of nitropyridines.
Materials:
-
4-amino-3-nitro-6-(trifluoromethyl)pyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-amino-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 wt% of the starting material) to the solution.
-
Seal the vessel and purge it with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine).
Mandatory Visualization
Caption: Reaction workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of Trifluoromethylated Heterocyclic Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with trifluoromethylated heterocyclic compounds. The information is presented in a question-and-answer format, offering direct solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why do many trifluoromethylated heterocyclic compounds exhibit poor aqueous solubility?
A1: The trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and membrane permeability, significantly increases the lipophilicity of a molecule.[1][2] This is due to the high electronegativity of the fluorine atoms, which creates a strong electron-withdrawing effect and a large hydrophobic surface area.[1][2] This increased lipophilicity can lead to a decrease in aqueous solubility, as the molecule has a stronger affinity for non-polar environments over water. Additionally, the strong C-F bonds contribute to a stable crystal lattice, which can require more energy to break during the dissolution process.[2]
Q2: What are the primary strategies for improving the solubility of these compounds?
A2: The main approaches to enhance the solubility of poorly soluble drugs, including trifluoromethylated heterocyclic compounds, can be broadly categorized into physical and formulation-based methods.[3][4]
-
Physical Modifications: These techniques aim to increase the surface area of the drug particles, thereby improving their dissolution rate. Common methods include:
-
Formulation-Based Strategies: These methods involve combining the drug with other excipients to create a more soluble system. Key techniques include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[1][2][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form a soluble inclusion complex.[7][8]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[4]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility by forming a salt.[3]
-
Troubleshooting Guides
Case Study 1: Celecoxib
Celecoxib is a selective COX-2 inhibitor containing a trifluoromethyl group and a pyrazole ring, and it is known for its poor aqueous solubility (approximately 5 µg/mL).[9] Below are troubleshooting guides for enhancing its solubility using various techniques.
Issue: Low aqueous solubility of celecoxib is limiting its use in in vitro assays.
Solution 1: Solid Dispersion
Solid dispersions improve solubility by converting the crystalline drug into a more soluble amorphous form within a hydrophilic carrier.[1][2]
Quantitative Data Summary: Celecoxib Solid Dispersions
| Carrier Polymer | Method | Drug-to-Carrier Ratio | Fold Increase in Solubility | Reference |
| Soluplus® | Spray Drying (Amorphous Salt) | - | 332.82 | [1] |
| Mannitol | Fusion | 1:5 | - (82.46% dissolution) | [2] |
| Urea | Fusion | 1:5 | - (79.08% dissolution) | [6] |
| PVP K30 | Solvent Evaporation | 1:5 (with 2% SLS) | 9.1 | [10] |
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolution: Dissolve both celecoxib and the chosen polymer (e.g., PVP K30) in a suitable volatile organic solvent, such as methanol or a mixture of dichloromethane and ethanol.[11][12]
-
Mixing: Ensure the drug and polymer are completely dissolved and form a homogenous solution.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent thermal degradation.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) to remove any residual solvent.[5]
-
Pulverization: Scrape the dried solid dispersion, and gently grind it to obtain a fine powder.
-
Storage: Store the solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
Solution 2: Cyclodextrin Complexation
This technique involves the formation of an inclusion complex where the hydrophobic celecoxib molecule is encapsulated within the cavity of a cyclodextrin, rendering it more water-soluble.[7][8]
Quantitative Data Summary: Celecoxib-Cyclodextrin Complexes
| Cyclodextrin | Method | Molar Ratio (Drug:CD) | Fold Increase in Dissolution Rate | Reference |
| β-Cyclodextrin | Kneading | 1:3 | 20 | [3] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Kneading | 1:3 | 21 | [3] |
| HPβCD with PVP | Kneading | 1:2 | 72.60 | [13] |
| HPβCD with HPMC | Kneading | 1:2 | 61.25 | [13] |
| HPβCD with PEG | Kneading | 1:2 | 39.15 | [13] |
Experimental Protocol: Kneading Method for Cyclodextrin Complexation
-
Wetting: Place the cyclodextrin (e.g., HPβCD) in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.[14][15]
-
Incorporation: Gradually add the celecoxib powder to the paste and continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.[3]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Storage: Store the complex in a tightly sealed container in a desiccator.
Solution 3: Nanosuspension
Nanosuspensions consist of pure drug nanoparticles stabilized by surfactants or polymers. The reduced particle size significantly increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[4][5]
Quantitative Data Summary: Celecoxib Nanosuspension
| Method | Stabilizers | Fold Increase in Solubility | Reference |
| Dry Co-milling | PVP, Mannitol, SLS | 4.8 | [9] |
Experimental Protocol: High-Pressure Homogenization for Nanosuspension
-
Pre-suspension: Disperse the micronized celecoxib powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP). Stir this mixture at high speed to form a coarse suspension.[4][16]
-
Homogenization: Pass the pre-suspension through a high-pressure homogenizer.[9]
-
Cycling: Repeat the homogenization process for several cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar) to achieve the desired particle size in the nanometer range.[9]
-
Characterization: Analyze the particle size and zeta potential of the resulting nanosuspension to ensure it meets the required specifications.
-
Storage: Store the nanosuspension under appropriate conditions to prevent particle aggregation. For long-term storage, it can be lyophilized.[16]
Case Study 2: Fluoxetine
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that contains a trifluoromethyl group. Its hydrochloride salt has a reported aqueous solubility of about 14 mg/mL, but its solubility in physiological buffers like PBS is significantly lower (approximately 0.2 mg/mL).[1][17]
Issue: Low solubility of fluoxetine in physiological buffers for biological experiments.
Solution: Nanosuspension
Creating a nanosuspension can enhance the dissolution rate and apparent solubility of fluoxetine in aqueous media, making it more suitable for in vitro and in vivo studies.[18][19]
Experimental Protocol: Emulsification-Solvent Evaporation for Nanosuspension
-
Organic Phase Preparation: Dissolve fluoxetine in a suitable water-immiscible or partially miscible organic solvent (e.g., ethyl acetate).[20]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).[19]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure. This causes the drug to precipitate as nanoparticles within the aqueous phase.[20]
-
Characterization: Analyze the particle size, zeta potential, and drug content of the nanosuspension.
-
Storage: Store the nanosuspension at a controlled temperature.
Visualizing Experimental Workflows
References
- 1. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajprd.com [ajprd.com]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
- 7. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-cyclodextrin complexes of celecoxib: Molecular-modeling, characterization, and dissolution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Research to improve disolution of celecoxib | Cantho Journal of Medicine and Pharmacy [tapchi.ctump.edu.vn]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of hydrophilic polymers on celecoxib complexation with hydroxypropyl β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. oatext.com [oatext.com]
- 16. mdpi.com [mdpi.com]
- 17. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. scispace.com [scispace.com]
Technical Support Center: Regioselectivity in Reactions of Unsymmetrical Trifluoromethylated Diamines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing regioselectivity in reactions involving unsymmetrical trifluoromethylated diamines, such as (S)-3,3,3-trifluoro-1,2-propanediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in the functionalization of unsymmetrical trifluoromethylated diamines?
A1: Two primary factors dictate which nitrogen atom reacts:
-
Electronic Effects : The potent electron-withdrawing trifluoromethyl (CF₃) group significantly reduces the basicity and nucleophilicity of the adjacent amine (N1).[1][2] This deactivation makes the distal, more basic amine (N2) the more electronically favored site for reaction.
-
Steric Hindrance : The CF₃ group is sterically bulky. Reagents with significant steric bulk will preferentially react at the less hindered N2 amine, which is typically a primary amine, over the more sterically congested N1 amine adjacent to the CF₃ group.
Q2: I am observing poor regioselectivity in my acylation reaction. What is the most likely cause?
A2: Poor regioselectivity often results from a failure to adequately exploit the electronic and steric differences between the two amine groups. Common causes include:
-
Highly Reactive Reagents : Using highly reactive acylating agents (e.g., acyl chlorides) under standard conditions can lead to rapid reaction at both amines before selectivity can be established.
-
High Temperatures : Elevated temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive N1 amine, leading to a mixture of products.[3]
-
Incorrect Stoichiometry : Using more than one equivalent of the acylating agent will inevitably lead to di-acylation and mixtures of products.
Q3: How can I favor functionalization at the N2 position (amine distal to the CF₃ group)?
A3: To selectively target the more nucleophilic and less sterically hindered N2 amine, you should employ conditions that amplify the inherent reactivity differences:
-
Kinetic Control : Run the reaction at low temperatures (e.g., 0 °C to -78 °C) with slow addition of the electrophile. This favors the reaction pathway with the lower activation energy, which is acylation at the more nucleophilic N2 position.
-
Choice of Reagent : Use reagents with moderate reactivity, such as acid anhydrides or activated esters, instead of highly reactive acyl chlorides.[4][5]
-
Solvent Choice : Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally effective.
Q4: Is it possible to selectively functionalize the N1 position (amine adjacent to the CF₃ group)?
A4: Yes, although it is more challenging. The most common strategy involves an orthogonal protection scheme. First, selectively protect the more reactive N2 amine. Common protecting groups for this step include tert-Butoxycarbonyl (Boc) or a Trifluoroacetyl (Tfa) group.[3] Once the N2 position is blocked, the N1 position is the only remaining site for functionalization. The protecting group can then be selectively removed in a subsequent step.
Q5: My Buchwald-Hartwig amination is giving low yields and poor selectivity. What should I troubleshoot?
A5: Low yields in Buchwald-Hartwig reactions with these substrates can be due to catalyst inhibition or suboptimal ligand choice. The nitrogen atoms in the diamine can coordinate to the palladium center and inhibit catalytic activity.
-
Ligand Screening : The choice of ligand is critical. Sterically bulky phosphine ligands (e.g., XPhos, RuPhos) are often required to create a reactive catalytic complex and prevent catalyst deactivation.
-
Base Selection : The base is crucial. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically used. Ensure the base is fully dissolved or use a soluble organic base if heterogeneity is an issue.
-
Inert Atmosphere : Palladium catalysts are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Regioselectivity (Mixture of N1 and N2 products) | 1. Reaction temperature is too high.2. Acylating/arylating agent is too reactive.3. Incorrect stoichiometry (excess electrophile). | 1. Lower the reaction temperature (start at 0 °C or below).2. Use a less reactive electrophile (e.g., anhydride instead of acyl chloride).3. Use 0.95-1.0 equivalents of the electrophile and add it slowly to the reaction mixture. |
| Di-functionalized Product is Major Product | 1. More than one equivalent of the electrophile was used.2. Reaction time was too long at a high temperature. | 1. Carefully control stoichiometry. Use a slight excess of the diamine if feasible.2. Monitor the reaction by TLC or LC-MS and stop it upon consumption of the starting material. |
| Low Yield of Desired N2-functionalized Product | 1. Catalyst poisoning (for cross-coupling reactions).2. Reagents are not pure or dry.3. Suboptimal solvent or base. | 1. For Pd-catalyzed reactions, screen bulky ligands (e.g., biarylphosphines).2. Ensure all reagents are pure and solvents are anhydrous.3. Perform a systematic screen of solvents (e.g., Toluene, Dioxane, THF) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). |
| Difficulty Separating N1 and N2 Regioisomers | The isomers have very similar polarities. | 1. Optimize chromatography: Use a shallow solvent gradient and consider different stationary phases (e.g., alumina).2. Derivatize the crude mixture: React the remaining free amine with a reagent that significantly changes its polarity (e.g., Boc-anhydride), making separation of the two protected isomers easier. |
Quantitative Data on Regioselectivity
The following tables present representative data for achieving regioselectivity in the mono-functionalization of (S)-3,3,3-trifluoro-1,2-propanediamine.
Table 1: Selective N2-Acylation with Acyl Chlorides Reaction: (S)-3,3,3-trifluoro-1,2-propanediamine + Benzoyl Chloride (1.0 eq) in DCM with Base (1.2 eq)
| Entry | Base | Temperature (°C) | Time (h) | N2:N1 Ratio | Yield of N2 Isomer (%) |
| 1 | Triethylamine | 25 | 2 | 85:15 | 75 |
| 2 | Triethylamine | 0 | 4 | 95:5 | 88 |
| 3 | Pyridine | 25 | 2 | 80:20 | 70 |
| 4 | DIPEA | 0 | 4 | >98:2 | 92 |
Note: Data is illustrative, based on established chemical principles, to demonstrate optimization trends.
Table 2: Selective N2-Boc Protection Reaction: (S)-3,3,3-trifluoro-1,2-propanediamine + Reagent (1.0 eq) in Solvent
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | N2:N1 Ratio | Yield of N2 Isomer (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Boc₂O | DCM | 25 | 12 | 92:8 | 85 | | 2 | Boc₂O | THF | 0 to 25 | 12 | 96:4 | 91 | | 3 | Boc₂O | MeOH | 0 to 25 | 12 | >99:1 | 95 | | 4 | Boc-ON | DCM | 25 | 24 | 90:10 | 82 |
Note: Data is illustrative, based on established chemical principles, to demonstrate optimization trends.
Experimental Protocols
Protocol 1: Regioselective Mono-Acylation at the N2 Position
This protocol describes the selective acylation of the less hindered, more nucleophilic primary amine (N2) of (S)-3,3,3-trifluoro-1,2-propanediamine using an acid anhydride.
Materials:
-
(S)-3,3,3-trifluoro-1,2-propanediamine
-
Acetic Anhydride ((Ac)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve (S)-3,3,3-trifluoro-1,2-propanediamine (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, prepare a solution of acetic anhydride (1.0 eq) in anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the cooled diamine solution over 30 minutes using a syringe pump.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N2-acylated product.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Deoxygenation Side Reactions in Quinoxaline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quinoxaline synthesis. This resource is dedicated to addressing a common and critical challenge: the prevention of unintended deoxygenation side reactions, particularly concerning quinoxaline N-oxides. The N-oxide functional group is often crucial for the biological activity of these compounds, and its inadvertent removal can lead to loss of efficacy and complications in product purification.
This guide provides detailed troubleshooting advice in a question-and-answer format, comprehensive experimental protocols to mitigate deoxygenation, and quantitative data to inform your synthetic strategy.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am synthesizing a quinoxaline derivative and observing the formation of a deoxygenated byproduct. What are the common causes of this side reaction?
A1: Deoxygenation, or the reduction of a quinoxaline N-oxide to the corresponding quinoxaline, is a common side reaction that can be triggered by several factors during the synthesis or workup process. The primary causes include:
-
Presence of Reducing Agents: A wide range of reagents can facilitate the removal of the N-oxide oxygen. These include trivalent phosphorus compounds (e.g., trimethyl phosphite, phosphorus trichloride), complex metal hydrides, and certain metals used for catalytic hydrogenation.[1]
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can promote deoxygenation, especially in the presence of even mild reducing agents or certain catalysts.
-
Basic Conditions: Some quinoxaline 1,4-dioxides are susceptible to reduction and rearrangement under basic conditions.
-
Nucleophilic Attack: Treatment with certain nucleophiles or acid halides can also lead to the reduction of the N-oxide groups.
-
Catalyst Choice: The choice of catalyst can significantly influence the outcome. While some catalysts are designed for selective synthesis, others may promote deoxygenation. For instance, certain transition metal catalysts can be involved in a dehydrogenation step that could potentially lead to reduction of the N-oxide if not carefully controlled.[2]
Q2: How can I minimize or prevent the deoxygenation of my quinoxaline N-oxide product during its synthesis?
A2: Preventing deoxygenation requires careful control over the reaction environment and judicious selection of reagents. Here are key strategies:
-
Control the Reaction Atmosphere: When the desired product is the quinoxaline and not the N-oxide, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent over-oxidation to the N-oxide.[3] Conversely, if you are starting with or aiming to preserve an N-oxide, avoiding conditions that could introduce reducing species is crucial.
-
Moderate Reaction Temperatures: High temperatures can often promote side reactions, including deoxygenation. Whenever possible, utilize catalysts and reaction conditions that allow for efficient conversion at room temperature or with only mild heating.[3]
-
Use Mild and Selective Reagents: When synthesizing quinoxaline N-oxides, opt for mild reaction conditions. For example, the use of tert-butyl nitrite (TBN) as a nitric oxide source allows for the synthesis of quinoxaline N-oxides under mild conditions. When functionalizing a quinoxaline N-oxide, choose reagents that are not known to act as strong reducing agents.
-
Solvent Selection: The choice of solvent can influence reaction pathways. For instance, using freshly distilled solvents, particularly ethers like THF or dioxane, can help remove peroxide impurities that might lead to unwanted side reactions.[4]
-
pH Control: Maintaining a neutral or mildly acidic pH can sometimes disfavor deoxygenation reactions, which can be more prevalent under basic conditions.
Q3: I suspect deoxygenation is occurring. How can I confirm the presence of the deoxygenated byproduct in my reaction mixture?
A3: Several analytical techniques can be employed to identify and differentiate between the quinoxaline N-oxide and its deoxygenated counterpart:
-
Mass Spectrometry (MS): The most straightforward method. The quinoxaline N-oxide will have a molecular weight that is 16 amu (for a mono-N-oxide) or 32 amu (for a di-N-oxide) higher than the deoxygenated quinoxaline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the quinoxaline ring, particularly those alpha to the nitrogen atoms, will experience a downfield shift in the N-oxide compared to the deoxygenated quinoxaline due to the electron-withdrawing nature of the N-oxide bond.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms in the pyrazine ring of the N-oxide will be shifted downfield.
-
-
Infrared (IR) Spectroscopy: Quinoxaline N-oxides exhibit a characteristic N-O stretching vibration, typically in the range of 1200-1350 cm⁻¹. This peak will be absent in the spectrum of the deoxygenated product.
-
Thin-Layer Chromatography (TLC): The N-oxide is generally more polar than the corresponding quinoxaline. Therefore, it will have a lower Rf value on a silica gel TLC plate when eluted with a nonpolar solvent system.
Quantitative Data Presentation
The choice of synthetic method can significantly impact the yield of the desired quinoxaline product while minimizing side reactions. The following tables summarize yields for various quinoxaline synthesis protocols. While these examples do not directly quantify deoxygenation, they highlight conditions that provide high yields of the desired quinoxaline, suggesting minimal byproduct formation under optimized conditions.
Table 1: Catalyst and Solvent Effects on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| AlCuMoVP (on alumina) | Toluene | 25 | 120 | 92 | [5] |
| AlFeMoVP (on alumina) | Toluene | 25 | 120 | 80 | [5] |
| Nitrilotris(methylenephosphonic acid) (5) | Ethanol | Reflux | 15-30 | 80-97 | [6] |
| Ionic liquid functionalized cellulose | Water | 80 | 10-25 | 78-99 | [6] |
| Iodine (20) | DMSO | 100 | - | 78-99 | [6] |
| Phenol (20) | EtOH/H₂O | Room Temp | 20-40 | 85-98 | [5] |
Table 2: Yields of Various Quinoxaline Derivatives Under Different Catalytic Conditions
| Entry | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| 1 | o-phenylenediamine, Benzil | Fe₃O₄@SiO₂/Schiff base/Co(II), EtOH/H₂O, rt | 95 | [2] |
| 2 | 4-methyl-o-phenylenediamine, Benzil | Fe₃O₄@SiO₂/Schiff base/Co(II), EtOH/H₂O, rt | 92 | [2] |
| 3 | o-phenylenediamine, 2,2'-Furil | Fe₃O₄@SiO₂/Schiff base/Co(II), EtOH/H₂O, rt | 94 | [2] |
| 4 | o-phenylenediamine, Benzil | Mo-500 carbon aerogel, Toluene, 100°C | >99 | [2] |
| 5 | o-phenylenediamine, Benzil | Co-500 carbon aerogel, Toluene, 100°C | 93 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-3-methylquinoxaline 1,4-di-N-oxide from Benzofuroxan (Beirut Reaction)
This protocol is adapted from a method for synthesizing quinoxaline 1,4-di-N-oxide derivatives, where the preservation of the N-oxide groups is essential.
Materials:
-
Appropriate benzofuroxan derivative
-
Benzylacetone
-
Methanol or Dichloromethane
-
Ammonia gas
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add equimolar amounts (e.g., 5.0 mmol) of the benzofuroxan derivative and benzylacetone.
-
Add methanol (20 mL) as the solvent. For 6,7-difluoro derivatives, dichloromethane (20 mL) is recommended.
-
Bubble gaseous ammonia through the mixture for 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure to obtain the crude solid.
-
Wash the crude product with diethyl ether.
-
Purify the product by recrystallization from a mixture of methanol/dichloromethane to yield the desired 2-benzyl-3-methylquinoxaline 1,4-di-N-oxide.[7]
Protocol 2: Selective Monodeoxygenation of a Quinoxaline 1,4-dioxide
This protocol is for the intentional and selective removal of one N-oxide group and is provided to illustrate conditions that can lead to deoxygenation. Understanding these conditions can help in designing experiments to avoid them.
Materials:
-
2,3-disubstituted quinoxaline 1,4-dioxide
-
Trimethyl phosphite
-
Propan-2-ol or Methanol
Procedure:
-
Suspend the quinoxaline 1,4-dioxide (0.05 mmol) in either propan-2-ol or methanol.
-
Add trimethyl phosphite (0.03 mmol) to the suspension.
-
Reflux the mixture for 2 hours.
-
Monitor the reaction by TLC to observe the formation of the mono-N-oxide and the disappearance of the starting material.
-
Upon completion, the product can be isolated and purified by standard methods such as recrystallization.[1]
Visualizations
Caption: A troubleshooting workflow for identifying and resolving unintended deoxygenation in quinoxaline synthesis.
Caption: Reaction pathways illustrating partial and complete deoxygenation of quinoxaline 1,4-di-N-oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Synthesis of Substituted Quinoline N-Oxides [combichemistry.com]
Technical Support Center: Troubleshooting Difficult Cyclization Reactions with Electron-Deficient Diamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with difficult cyclization reactions, particularly those involving electron-deficient diamines.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction with an electron-deficient diamine is resulting in a low yield. What are the primary factors I should investigate?
Low yields in cyclization reactions involving electron-deficient diamines are a common issue. The reduced nucleophilicity of the amine groups, a direct consequence of electron-withdrawing substituents, often hinders the desired ring-closing step. Key areas to investigate include:
-
Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Optimization of these parameters is often necessary.
-
Reactant Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.
-
Catalyst/Reagent Activity: The catalyst or reagents used may be deactivated or not suitable for activating electron-deficient substrates.
-
Side Reactions: Undesired side reactions may be consuming the starting material.
Q2: How can I improve the yield of my cyclization reaction?
Improving the yield requires a systematic approach to optimizing the reaction conditions. Consider the following strategies:
-
Catalyst and Ligand Selection: The choice of catalyst and ligands is crucial. For instance, in metal-catalyzed reactions, ligands can be selected to enhance the catalytic activity.[1][2]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. Solvents like 2-MeTHF have been used effectively in certain cyclization reactions.[3]
-
Temperature Optimization: Increasing the reaction temperature can sometimes overcome the activation energy barrier, but it may also promote side reactions. A careful optimization of the temperature is therefore recommended.[3]
-
Use of a Base: A suitable base can facilitate deprotonation of the amine and enhance its nucleophilicity. The choice and amount of base should be optimized.[3]
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, running the reaction at high dilution can be effective. This can be achieved by the slow addition of the substrate to the reaction mixture.
Q3: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
With electron-deficient diamines, several side reactions can compete with the desired cyclization:
-
Intermolecular Reactions: Diamines can react with each other or with other electrophiles in the reaction mixture, leading to oligomers or polymers. As mentioned, high dilution conditions can mitigate this.
-
Incomplete Cyclization: The reaction may stall after the first N-acylation or N-alkylation, especially if the second cyclization step has a high activation barrier.
-
Rearrangement or Isomerization: Under certain conditions, intermediates may undergo rearrangements. For example, in rhodium-catalyzed hydroaminations, a 1,3-hydrogen shift can lead to the formation of undesired imines and enamines.[4]
To minimize these, in addition to high dilution, consider:
-
Protecting Groups: Orthogonally protected diamines can ensure regioselectivity and prevent unwanted side reactions.
-
One-Pot Procedures: Carefully designed one-pot syntheses can minimize the isolation of reactive intermediates that might be prone to side reactions.[5][6]
Q4: Are there specific catalytic systems that are more effective for cyclizations with electron-deficient diamines?
The choice of catalyst is highly dependent on the specific transformation. However, some general principles apply:
-
Transition Metal Catalysis: Palladium, rhodium, and copper-based catalysts are frequently used for C-N bond formation.[7] For instance, Pd-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent has been reported.[7]
-
Organocatalysis: In some cases, organocatalysts can be effective. For example, proline and its derivatives have been used to catalyze Mannich and other reactions that can be part of a cyclization sequence.[8]
-
Lewis Acid Catalysis: Lewis acids can activate electrophilic partners in the cyclization. For example, MgBr₂·OEt₂ is used in Mukaiyama aldol reactions which can be a key step in a synthesis leading to cyclization precursors.[9]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting.
Problem 1: Low or No Product Formation
If you are observing little to no formation of your desired cyclic product, a systematic check of your reaction parameters is in order.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield cyclization reactions.
Detailed Steps:
-
Verify Reagents and Stoichiometry: Ensure the purity of your starting materials, as impurities can poison catalysts.[1] Double-check the stoichiometry of all reactants and reagents.
-
Confirm Reaction Conditions: Verify that the reaction temperature, time, and atmosphere (e.g., inert gas) are as intended.
-
Check Catalyst Activity: If using a catalyst, ensure it is active. For solid catalysts, ensure proper activation. For air-sensitive catalysts, ensure anaerobic conditions were maintained.
-
Optimize Reaction Parameters: If the initial checks do not reveal an issue, a systematic optimization of the reaction conditions is the next step.
Problem 2: Poor Diastereoselectivity
For cyclizations that form new stereocenters, achieving high diastereoselectivity can be a challenge.
Troubleshooting Strategies:
-
Choice of Lewis Acid: In reactions like the Mukaiyama aldol, different Lewis acids (e.g., MgBr₂·OEt₂, TiCl₄, SnCl₄) can offer varying levels of stereocontrol.[9]
-
Solvent Effects: The solvent can influence the geometry of the transition state. Toluene, for example, can sometimes enhance diastereoselectivity.[9]
-
Temperature: Lower reaction temperatures often lead to higher selectivity.[9]
-
Substrate Control: The inherent stereochemistry of the substrate can direct the stereochemical outcome of the cyclization.
Data Presentation
The following tables summarize key reaction parameters and their impact on yield and selectivity, based on literature examples.
Table 1: Optimization of a Manganese-Catalyzed Dehydrogenative Cyclization
| Precatalyst (1 mol%) | Base (30 mol%) | Solvent (3 mL) | Temperature (°C) | Time (h) | Yield of A1 (%) |
| [Mn-I] | KOtBu | 2-MeTHF | 100 | 2 | Optimized |
| Mn-VI | KOtBu | 2-MeTHF | 100 | 2 | Lower Activity |
| Mn-VII | KOtBu | 2-MeTHF | 100 | 2 | Lower Activity |
Data adapted from a study on regenerative cyclization of diamines.[3]
Table 2: Substrate Scope in a [3+2] Cycloaddition for 1,2-Diamine Synthesis
| R Group on Imine | Yield (%) |
| 4-MeO | 94 |
| 3-MeO | Lower Yield |
| 4-Me | 93 |
| 2,4-diMe | 77 |
| 4-F | 42 |
| 4-CF₃ | 32 |
| 2-Furyl | 56 |
This table illustrates how electron-donating groups generally favor the reaction, while strong electron-withdrawing groups hinder it.[5]
Experimental Protocols
Protocol 1: General Procedure for Manganese-Catalyzed Synthesis of Perimidines (A1)
This protocol is adapted from a reported synthesis of N-heterocyclic compounds.[3]
-
Reaction Setup: In a glovebox, a reaction tube is charged with the manganese precatalyst [Mn-I] (1 mol%), KOtBu (30 mol%), the diamine (e.g., 1,8-diaminonaphthalene, 1 mmol), and the amino alcohol (1 mmol).
-
Solvent Addition: 2-MeTHF (3 mL) is added, and the tube is sealed with a septum.
-
Reaction: The reaction mixture is stirred at 100 °C for 2 hours. Hydrogen evolution is observed.
-
Work-up: After cooling to room temperature, water (2 mL) is added, and the mixture is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, and the solvent is removed in vacuo.
-
Purification: The crude product is purified by column chromatography.
Protocol 2: One-Pot Synthesis of 1,2-Diamines via [3+2] Cycloaddition
This protocol is a general representation of the one-pot synthesis of 1,2-diamines.[5]
-
Reaction Setup: To a solution of an N-oxide (1.0 equiv) in THF (0.10 M) at -78 °C is added LDA (3.0 equiv).
-
Addition of Imine: A solution of the silyl imine (1.0 equiv) in THF is added, and the reaction is allowed to warm to room temperature.
-
Hydrolysis: The reaction is then treated with hydroxylamine hydrochloride (5.0 equiv) in 1.2 M HCl at 65 °C.
-
Work-up and Purification: The reaction is worked up through extraction and purified by standard methods.
Signaling Pathways and Workflows
Reaction Pathway: Dehydrogenative Cyclization
The following diagram illustrates a proposed reaction pathway for the manganese-catalyzed synthesis of N-heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scalable Synthesis of Quinoxalines from 6-(Trifluoromethyl)pyridine-3,4-diamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable synthesis of quinoxalines from 6-(Trifluoromethyl)pyridine-3,4-diamine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of quinoxalines from this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the reaction yield consistently low?
Possible Causes:
-
Reduced Nucleophilicity of the Diamine: The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring decreases the nucleophilicity of the amine groups in this compound. This can slow down the condensation reaction with the 1,2-dicarbonyl compound, leading to incomplete conversion and lower yields.
-
Suboptimal Reaction Conditions: The reaction temperature, time, solvent, or catalyst may not be optimized for this specific substrate.
-
Impure Starting Materials: Impurities in either the this compound or the 1,2-dicarbonyl compound can interfere with the reaction.
-
Side Reactions: The presence of highly reactive functional groups on the dicarbonyl compound could lead to unwanted side reactions.
Solutions:
-
Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance between reaction rate and side product formation. Longer reaction times may be necessary to drive the reaction to completion.
-
Solvent Selection: Aprotic polar solvents such as ethanol, methanol, or acetic acid are commonly used for quinoxaline synthesis. For less reactive diamines, a higher boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be beneficial.
-
Catalyst Use: While many quinoxaline syntheses proceed without a catalyst, the addition of a mild acid catalyst (e.g., a few drops of acetic acid) can protonate the dicarbonyl compound, making it more electrophilic and facilitating the attack by the less nucleophilic diamine.
-
Purity of Starting Materials: Ensure the purity of both this compound and the dicarbonyl compound. Recrystallize or purify them if necessary.
Q2: The reaction is sluggish and does not go to completion. What can be done?
Possible Causes:
-
Insufficient Activation of the Dicarbonyl Compound: The electrophilicity of the dicarbonyl compound may not be high enough to react efficiently with the deactivated diamine.
-
Steric Hindrance: Bulky substituents on either the diamine or the dicarbonyl compound can sterically hinder the reaction.
Solutions:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by providing rapid and uniform heating, often leading to higher yields in shorter reaction times.
-
Use of a More Reactive Dicarbonyl Compound: If possible, using a more electrophilic 1,2-dicarbonyl compound could improve the reaction rate.
-
Increase Reagent Concentration: Increasing the concentration of the reactants can sometimes help to drive the equilibrium towards the product side.
Q3: How can I effectively purify the resulting trifluoromethyl-substituted quinoxaline?
Possible Causes of Difficulty:
-
Similar Polarity of Product and Starting Materials/Byproducts: The product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation challenging.
-
Poor Crystallization: The product may be difficult to crystallize, leading to oils or impure solids.
Solutions:
-
Column Chromatography: This is the most common purification method. A careful selection of the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. Monitor the separation closely using TLC.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification technique. Common solvents for recrystallizing quinoxaline derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water.[1] Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your specific product.
-
Acid-Base Extraction: If the quinoxaline product has basic nitrogen atoms, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The quinoxaline will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified quinoxaline can be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinoxalines from this compound?
The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds is a condensation reaction. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: One of the amino groups of this compound attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration (loss of two water molecules) results in the formation of the aromatic quinoxaline ring.
Q2: Are there any specific safety precautions I should take when working with this compound?
As with any chemical reagent, you should always consult the Safety Data Sheet (SDS) before use. In general, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: Can this synthesis be performed under solvent-free conditions?
Solvent-free reactions, often facilitated by grinding the reactants together or by using microwave irradiation, are a green chemistry approach to quinoxaline synthesis. This method can be effective and may lead to shorter reaction times and simpler work-up procedures. However, its success will depend on the specific dicarbonyl compound used and the melting points of the reactants.
Q4: How does the trifluoromethyl group affect the properties of the final quinoxaline product?
The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. Its presence in the quinoxaline scaffold can significantly influence the electronic properties, solubility, and biological activity of the molecule. These properties are often desirable in drug discovery, as they can enhance metabolic stability and cell membrane permeability.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 2,3-disubstituted-6-(trifluoromethyl)quinoxalines from this compound and various 1,2-dicarbonyl compounds.
| Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzil | Ethanol | Acetic Acid (cat.) | Reflux | 4 | 85 |
| 2,3-Butanedione | Methanol | None | Reflux | 2 | 92 |
| Glyoxal (40% in H₂O) | Ethanol | None | 50 | 3 | 78 |
| 1-Phenyl-1,2-propanedione | Acetic Acid | None | 100 | 6 | 80 |
Note: These are representative data and actual results may vary depending on the specific experimental setup and scale.
Experimental Protocols
General Protocol for the Scalable Synthesis of 2,3-Diphenyl-6-(trifluoromethyl)quinoxaline
This protocol describes a general procedure for the synthesis of 2,3-diphenyl-6-(trifluoromethyl)quinoxaline from this compound and benzil. This procedure can be adapted for other 1,2-dicarbonyl compounds with appropriate modifications to the reaction conditions and purification method.
Materials:
-
This compound
-
Benzil
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Hexane
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add benzil (1.0 equivalent) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting diamine spot is no longer visible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by column chromatography on silica gel. Pack a column with silica gel and equilibrate it with a non-polar solvent like hexane. Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate). Collect the fractions containing the pure product and combine them.
-
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of quinoxalines.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
Biological activity of quinoxalines derived from "6-(Trifluoromethyl)pyridine-3,4-diamine"
A comprehensive review of the therapeutic potential of quinoxaline scaffolds, with a focus on anticancer and antimicrobial applications.
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This guide provides a comparative overview of the biological activities of various quinoxaline derivatives, supported by experimental data from recent studies.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated promising efficacy against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with cellular signaling pathways crucial for tumor growth and survival.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4m | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| 4b | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| VIIIc | HCT116 (Colon) | 2.5 | Doxorubicin | - |
| VIIIc | MCF-7 (Breast) | 9 | Doxorubicin | - |
| XVa | HCT116 (Colon) | 4.4 | Doxorubicin | - |
| XVa | MCF-7 (Breast) | 5.3 | Doxorubicin | - |
| VIIIa | HepG2 (Liver) | 9.8 | Doxorubicin | - |
Data sourced from multiple studies, please refer to the original publications for detailed experimental conditions.
Mechanism of Action: Apoptosis Induction
Several studies have elucidated that the anticancer effects of certain quinoxaline derivatives are mediated through the induction of apoptosis. For instance, compound 4m has been shown to trigger apoptosis in A549 lung cancer cells through a mechanism involving mitochondria and the activation of caspase-3.[1]
Caption: Apoptosis induction pathway by a quinoxaline derivative.
Antimicrobial Activity of Quinoxalines
Quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Potency
The table below presents the antimicrobial activity of different quinoxaline derivatives against selected bacterial and fungal strains.
| Compound Series | Microorganism | Activity Spectrum |
| 5a-e, 7a-e | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Active |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Active | |
| Aspergillus niger, Candida albicans (Fungi) | Active | |
| Symmetrically disubstituted quinoxalines (2, 3, 4, 5) | Bacterial strains | Significant antibacterial activity |
| 6a, 6b, 10 | Fungal strains | Considerable antifungal activity |
Activity is generally reported as the diameter of the zone of inhibition or MIC values. Please consult the original research for specific quantitative data.
Experimental Protocols
In Vitro Cell Proliferation Assay (Anticancer)
The antiproliferative activity of quinoxaline derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow for the MTT cell proliferation assay.
Antimicrobial Susceptibility Testing (Antimicrobial)
The antimicrobial activity is frequently determined using the disc diffusion method or the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Disc Diffusion Method:
-
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Paper discs impregnated with a known concentration of the quinoxaline derivative are placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
The diameter of the zone of inhibition (where microbial growth is prevented) around each disc is measured.
Broth Microdilution Method:
-
Serial dilutions of the quinoxaline derivatives are prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The quinoxaline scaffold represents a privileged structure in the development of new therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the importance of continued research in this area. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of these compounds, paving the way for the development of novel drugs with improved therapeutic profiles. The experimental data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation quinoxaline-based pharmaceuticals.
References
A Comparative Analysis of the Reactivity of 6-(Trifluoromethyl)pyridine-3,4-diamine and its Non-Fluorinated Analogs
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 6-(Trifluoromethyl)pyridine-3,4-diamine and its non-fluorinated counterpart, pyridine-3,4-diamine. The strategic incorporation of a trifluoromethyl (CF₃) group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and, consequently, the reactivity of the pyridine ring and its amino substituents. This comparative analysis, supported by experimental data and detailed protocols, aims to equip researchers with the insights needed for the rational design and synthesis of novel heterocyclic compounds in drug discovery and materials science.
The Trifluoromethyl Effect on Basicity and Nucleophilicity
The introduction of a trifluoromethyl group at the 6-position of the pyridine-3,4-diamine scaffold has a profound impact on the basicity of the molecule. The strong inductive effect of the CF₃ group withdraws electron density from the pyridine ring and the adjacent amino groups. This reduction in electron density leads to a significant decrease in the pKa values of the molecule, rendering it less basic compared to the non-fluorinated pyridine-3,4-diamine.
Table 1: Comparison of Predicted pKa Values
| Compound | Predicted pKa | Reference |
| 4-Amino-2-(trifluoromethyl)pyridine | 4.62 | [1][2][3] |
| 3-Aminopyridine | 5.7 | [4] |
This decreased basicity directly influences the nucleophilicity of the amino groups. The lone pairs of electrons on the nitrogen atoms are less available for donation to an electrophile, which can affect the rates and outcomes of various chemical reactions.
Reactivity in Condensation Reactions: A Comparative Overview
A common and synthetically valuable reaction for o-diamines is the condensation with 1,2-dicarbonyl compounds to form quinoxalines and related heterocyclic systems. This reaction serves as an excellent platform to compare the reactivity of this compound and pyridine-3,4-diamine.
The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the nucleophilicity of the amino groups in this compound, potentially leading to slower reaction rates or requiring harsher reaction conditions compared to its non-fluorinated analog. However, the resulting fluorinated quinoxaline derivatives are of significant interest in medicinal chemistry due to the often-enhanced metabolic stability and binding affinity conferred by the CF₃ group.
While a direct comparative study with identical reaction conditions and yields for both compounds is not extensively documented, we can infer the reactivity from established protocols for similar transformations.
Table 2: Illustrative Condensation Reaction Yields with Benzil
| Diamine | 1,2-Dicarbonyl | Product | Yield | Reference |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 92% | [5] |
| This compound | Benzil | 2,3-Diphenyl-6-(trifluoromethyl)pyrido[3,4-b]pyrazine | Yield not specified in literature |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of quinoxalines from o-diamines.
General Protocol for the Synthesis of Quinoxalines from o-Phenylenediamines
This protocol is adapted from established methods for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.
Procedure:
-
To a solution of the o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the 1,2-dicarbonyl compound (1 mmol).
-
The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent to afford the desired quinoxaline derivative.
For less reactive substrates, such as those bearing strong electron-withdrawing groups, the addition of a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid may be beneficial.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the fluorinated and non-fluorinated diamines.
Caption: Workflow for comparing the reactivity of fluorinated and non-fluorinated diamines.
Signaling Pathway Visualization
While not directly a signaling pathway, the following diagram illustrates the key electronic effects influencing the reactivity of the amino groups in the two compounds.
Caption: Electronic effects on the nucleophilicity of the amino groups.
Conclusion
The presence of a trifluoromethyl group in this compound significantly decreases its basicity and the nucleophilicity of its amino groups compared to pyridine-3,4-diamine. This altered reactivity profile necessitates consideration when planning synthetic routes, particularly for condensation reactions. While potentially requiring more forcing conditions, the resulting fluorinated heterocyclic products hold great promise for applications in drug discovery and materials science due to the unique properties imparted by the trifluoromethyl group. Further quantitative studies are warranted to fully elucidate the reactivity differences and to optimize reaction conditions for the synthesis of valuable fluorinated compounds.
References
- 1. 4-Amino-2-trifluoromethylpyridine CAS#: 147149-98-2 [m.chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. 4-氨基-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl (CF3) group, a privileged substituent in drug design, has been shown to significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of trifluoromethyl-substituted quinoxalines, with a focus on their anticancer, antimicrobial, and antiplasmodial activities, supported by experimental data.
Anticancer Activity: Targeting Proliferative Pathways
Trifluoromethyl-substituted quinoxalines, particularly the 1,4-di-N-oxide derivatives, have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The SAR studies reveal key structural features that govern their efficacy.
A prominent mechanism of action for some of these compounds involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key protein in cell signaling, and its constitutive activation is common in many cancers, leading to uncontrolled cell growth and proliferation.
// Nodes Cytokine [label="Cytokine/Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine/Growth Factor Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="pSTAT3 (active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="pSTAT3 Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Target Gene Expression\n(Proliferation, Survival, Angiogenesis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoxaline [label="Trifluoromethyl-\nsubstituted\nQuinoxaline", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [arrowhead=vee, color="#5F6368"]; Receptor -> JAK [label="Activation", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368"]; JAK -> STAT3_inactive [label="Phosphorylation", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368"]; STAT3_inactive -> pSTAT3 [style=invis]; pSTAT3 -> Dimer [label="Dimerization", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368"]; Dimer -> Nucleus [label="Nuclear Translocation", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368"]; Nucleus -> DNA [style=invis]; Dimer -> DNA [label="Binds to DNA", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368", constraint=false]; DNA -> Gene_Expression [arrowhead=vee, color="#5F6368"]; Quinoxaline -> pSTAT3 [label="Inhibition", fontsize=8, fontcolor="#EA4335", arrowhead=tee, color="#EA4335", style=dashed]; } Caption: Inhibition of the STAT3 signaling pathway by trifluoromethyl-substituted quinoxalines.
Key SAR Insights for Anticancer Activity:
-
2-Arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides: These derivatives have shown significant cytotoxic activity. The nature of the aryl group at the 2-position plays a crucial role. For instance, naphthyl derivatives have been found to be more potent than their phenyl counterparts.[1]
-
Substitution on the Quinoxaline Ring: The presence of electron-withdrawing groups at the 6 or 7-position of the quinoxaline ring generally enhances cytotoxic activity.[1]
-
The N-Oxide Groups: The presence of both N-oxide groups is often critical for potent anticancer activity. Reduction of one or both of these groups typically leads to a decrease in cytotoxicity.[1]
Data Presentation: Anticancer Activity of Trifluoromethyl-Substituted Quinoxalines
| Compound ID | R1 (Position 6) | R2 (Position 7) | Ar (Position 2) | Mean GI50 (µM) NCI-60 Panel[1] |
| 1a | H | H | Phenyl | >100 |
| 1b | Cl | H | Phenyl | 1.58 |
| 1c | H | Cl | Phenyl | 1.12 |
| 1d | OCH3 | H | Phenyl | 10.5 |
| 1e | H | H | 2-Naphthyl | 0.98 |
| 1f | Cl | H | 2-Naphthyl | 0.18 |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to significantly enhance antimicrobial, particularly anti-mycobacterial, activity.[2] Quinoxaline 1,4-dioxides are believed to act as bioreductive prodrugs, which under hypoxic conditions found in certain bacterial environments, are reduced to generate reactive oxygen species (ROS) that cause cellular damage, including DNA damage.[2]
// Nodes Quinoxaline [label="Quinoxaline\n1,4-di-N-oxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bacterial_Cell [label="Bacterial Cell\n(Hypoxic Environment)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Bioreduction\n(Nitroreductases)", fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Anion [label="Radical Anion\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species\n(ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Quinoxaline -> Bacterial_Cell [arrowhead=vee, color="#5F6368"]; Bacterial_Cell -> Reduction [arrowhead=vee, color="#5F6368"]; Reduction -> Radical_Anion [arrowhead=vee, color="#5F6368"]; Radical_Anion -> ROS [label="Oxygen\n(if present)", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368", style=dashed]; Radical_Anion -> DNA_Damage [label="Direct Damage", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368"]; ROS -> DNA_Damage [label="Oxidative Stress", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368"]; DNA_Damage -> Cell_Death [arrowhead=vee, color="#5F6368"]; } Caption: Bioreductive activation of quinoxaline 1,4-di-N-oxides leading to bacterial cell death.
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The introduction of a halogen atom, particularly at the 6-position of the quinoxaline ring, can further increase antibacterial activity.[2]
-
Substituents at Position 2: Alterations of the acyl group at the 2-position influence the antimicrobial spectrum and potency.
-
Piperazine Moiety: The incorporation of a piperazine moiety at the 7-position has been explored to modulate activity.
Data Presentation: Antimicrobial Activity of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides[2]
| Compound ID | R (Position 6) | R' (Acyl group at Position 2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. M. smegmatis |
| 2a | H | Benzoyl | 8 | 16 |
| 2b | Cl | Benzoyl | 2 | 4 |
| 2c | F | Benzoyl | 4 | 8 |
| 2d | H | Acetyl | 16 | 32 |
| 2e | Cl | Acetyl | 4 | 8 |
Antiplasmodial Activity: A Fight Against Malaria
Trifluoromethyl-substituted quinoxaline 1,4-di-N-oxides have also emerged as potent agents against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.
// Nodes Lead_Compound [label="Lead Quinoxaline\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis of\nTrifluoromethylated Analogs", fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Biological Screening\n(e.g., Antiplasmodial Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR_Analysis [label="SAR Analysis", fillcolor="#202124", fontcolor="#FFFFFF"]; New_Leads [label="Identification of\nNew Lead Compounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimization [label="Further Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Lead_Compound -> Synthesis [arrowhead=vee, color="#5F6368"]; Synthesis -> Screening [arrowhead=vee, color="#5F6368"]; Screening -> Data_Analysis [arrowhead=vee, color="#5F6368"]; Data_Analysis -> SAR_Analysis [arrowhead=vee, color="#5F6368"]; SAR_Analysis -> New_Leads [arrowhead=vee, color="#5F6368"]; New_Leads -> Optimization [arrowhead=vee, color="#5F6368"]; Optimization -> Synthesis [label="Iterative Design", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368", style=dashed, constraint=false]; } Caption: A typical workflow for a structure-activity relationship (SAR) study.
Key SAR Insights for Antiplasmodial Activity:
-
Bioisosteric Replacement: Modification of a phenyl group at the 2-position with bioisosteres like 2-thienyl or 2-furyl subunits can enhance activity.
-
Substitution on the Aryl Ring: The R2 position on the aryl ring at position 2 should ideally be free or occupied by a small group like methyl.
-
Substitution on the Quinoxaline Ring: The R1 position (positions 6 or 7) can be occupied by groups such as Cl, CH3, OCH3, or CF3 to maintain or improve activity.
Data Presentation: Antiplasmodial Activity of 3-Trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide Derivatives
| Compound ID | R1 (Position 7) | R2 (Aryl at Position 2) | IC50 (µM) vs. P. falciparum (CQ-resistant strain) |
| 3a | H | Phenyl | 1.25 |
| 3b | Cl | Phenyl | 0.58 |
| 3c | OCH3 | Phenyl | 0.92 |
| 3d | H | 2-Furyl | 0.45 |
| 3e | Cl | 2-Furyl | 0.09 |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer activity is often evaluated using the National Cancer Institute's 60 human tumor cell line panel. The protocol involves the following key steps:
-
Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Compound Addition: After 24 hours of incubation, the test compounds, solubilized in DMSO, are added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the cell mass.
-
Data Analysis: The optical density is measured, and the GI50 (concentration causing 50% growth inhibition) is calculated for each cell line.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Antiplasmodial Assay against Plasmodium falciparum
The antiplasmodial activity is assessed against chloroquine-resistant strains of P. falciparum cultured in human erythrocytes.
-
Parasite Culture: P. falciparum is maintained in continuous culture in human red blood cells in RPMI 1640 medium supplemented with human serum.
-
Drug Susceptibility Assay: Asynchronous cultures of the parasite are exposed to serial dilutions of the test compounds in 96-well plates.
-
Incubation: The plates are incubated for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
References
Comparative Analysis of 6-(Trifluoromethyl)pyridine-3,4-diamine Derivatives and Bioisosteric Compounds in Preclinical Research
A detailed guide for researchers and drug development professionals on the in vitro and in vivo activities of compounds derived from 6-(Trifluoromethyl)pyridine-3,4-diamine and their therapeutic alternatives, supported by experimental data and pathway analysis.
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with a particular focus on structures that can serve as scaffolds for potent and selective inhibitors of key biological targets. Among these, derivatives of "this compound" represent a promising class of molecules. The introduction of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comparative overview of the preclinical data for compounds derived from this core, primarily focusing on their transformation into the corresponding imidazo[4,5-b]pyridine ring system, and contrasts their performance with other bioisosteric heterocyclic compounds investigated for similar therapeutic applications, such as anticancer and anti-infective agents.
In Vitro Activity: A Comparative Look at Potency
The primary in vitro evaluation of novel compounds typically involves assessing their inhibitory activity against specific molecular targets, such as protein kinases, or their cytotoxic effects on cancer cell lines. The data presented below summarizes the performance of various trifluoromethyl-containing pyridine and pyrimidine derivatives and their alternatives.
One notable compound, PQR309 (bimiralisib), a pan-class I PI3K/mTOR inhibitor, incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety.[1][2] In enzymatic assays, PQR309 demonstrated a high potency with a Ki for PI3Kα of 17 nM.[1] Another study on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors showed that strategic modifications could lead to compounds with IC50 values in the nanomolar range against TRKA.[3] For instance, a synthesized derivative, compound C03, exhibited an IC50 of 56 nM against TRKA.[3]
In the realm of anticancer research, novel pyridine-based compounds have been investigated as PIM-1 kinase inhibitors. Certain derivatives demonstrated significant inhibitory capabilities, with IC50 values as low as 14.3 nM.[4] Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated for their PI3Kα inhibitory activity, with the most potent compound showing an IC50 of 1.94 nM.[5]
The antiproliferative activity of these compounds has also been assessed across various cancer cell lines. For example, the aforementioned 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, 13k, displayed IC50 values ranging from 0.09 µM to 0.43 µM against a panel of cancer cell lines.[5] Similarly, amidino-substituted imidazo[4,5-b]pyridines have shown potent and selective activity against colon carcinoma cells, with IC50 values in the sub-micromolar range.[6]
| Compound Class | Target/Cell Line | Key Compound | Activity Metric (IC50/Ki) | Reference |
| 5-(triazinyl)-4-(trifluoromethyl)pyridin-2-amine | PI3Kα | PQR309 | 17 nM (Ki) | [1] |
| Pyrazolo[3,4-b]pyridine derivative | TRKA | C03 | 56 nM (IC50) | [3] |
| Pyridine-based derivative | PIM-1 Kinase | 12 | 14.3 nM (IC50) | [4] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | 13k | 1.94 nM (IC50) | [5] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 Cancer Cells | 13k | 0.09 µM (IC50) | [5] |
| Amidino-imidazo[4,5-b]pyridine | SW620 Colon Carcinoma | 10 | 0.4 µM (IC50) | [6] |
| 6-amino-1H-pyrazolo[3,4-d]pyrimidine | Leishmania donovani | - | - | [7][8] |
In Vivo Efficacy: From Bench to Preclinical Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several studies have reported the in vivo performance of compounds structurally related to 6-(trifluoromethyl)pyridine derivatives. For instance, a series of 6-amino-1H-pyrazolo[3,4-d]pyrimidines demonstrated efficacy in a mouse model of visceral leishmaniasis when administered orally.[7][8][9] This highlights the potential of nitrogen-containing heterocyclic compounds in treating infectious diseases.
Experimental Protocols
To ensure the reproducibility and allow for a clear comparison of the presented data, the following are detailed methodologies for key experiments cited in this guide.
Protein Kinase Inhibition Assay
The inhibitory activity of compounds against specific protein kinases is often determined using a radiometric or fluorescence-based assay. A typical protocol involves:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound at various concentrations. For radiometric assays, [γ-³³P]ATP is used.
-
Assay Procedure: The kinase, substrate, and test compound are incubated in a suitable buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a fluorophore.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The cytotoxic or antiproliferative effect of compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment group relative to the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by PQR309.
Caption: General workflow for preclinical evaluation of candidate compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Identification of 6-amino-1 H-pyrazolo[3,4- d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - WCAIR [wcair.dundee.ac.uk]
Comparative analysis of catalysts for quinoxaline synthesis from different diamines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The most common synthetic route involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[4][5] The efficiency of this reaction is often dictated by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, including metal-based, metal-free, and nanocatalysts, for the synthesis of quinoxalines from different diamines, supported by experimental data.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is crucial for optimizing reaction conditions, improving yields, and minimizing environmental impact. The following tables summarize the performance of various catalysts in the synthesis of quinoxaline derivatives from the condensation of o-phenylenediamine and benzil, a common model reaction.
Metal-Based Catalysts
Transition metal catalysts have been extensively studied for quinoxaline synthesis.[6][7] They often exhibit high efficiency but can be associated with high costs and potential toxicity of residual metals in the final product.[1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CrCl₂·6H₂O | - | CH₃CN | Room Temp. | 25 min | 95 | [8] |
| PbBr₂ | - | CH₃CN | Room Temp. | 35 min | 92 | [8] |
| CuSO₄·5H₂O | - | CH₃CN | Room Temp. | 15 min | 96 | [8] |
| NiBr₂/1,10-phenanthroline | - | - | - | - | - | [9] |
| CoBr₂/K₂CO₃ | - | - | - | - | - | [4] |
| Cu(OAc)₂ | 1 | - | - | - | - | [10] |
| AlCuMoVP | 100 mg | Toluene | 25 | 2 h | 92 | [11] |
| AlFeMoVP | 100 mg | Toluene | 25 | 2 h | 80 | [11] |
Metal-Free Catalysts
To address the drawbacks of metal catalysts, significant research has focused on developing metal-free catalytic systems, which are often more environmentally benign and cost-effective.[1][12]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | - | EtOH/H₂O | Room Temp. | - | Good | [13] |
| Camphor Sulfonic Acid | 20 | - | - | Short | Moderate to Excellent | [12] |
| Nitrilotris(methylenephosphonic acid) | 5 | - | - | Short | 80-97 | [12] |
| Iodine (I₂) | - | DMSO | - | - | 31-93 | [12] |
| HCTU | 35 | DMF | Room Temp. | - | 90 | [14] |
| Catalyst-Free | - | Water | 80 | - | Moderate to High | [12] |
| Catalyst-Free | - | Ethanol | Reflux | - | 70-85 | [12] |
Nanocatalysts
Nanocatalysts have emerged as a promising alternative, offering high catalytic activity, stability, and recyclability.[3][15][16]
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| nano-kaoline/BF₃/Fe₃O₄ | Grinding | - | - | High | - | [15][17] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | - | - | - | 97 | 5 cycles | [15] |
| Silica Nanoparticles | Solvent-free | Room Temp. | Short | High | - | [15] |
| Fe₃O₄@SiO₂@5-SA | Ethanol | Room Temp. | - | Excellent | - | [15] |
| MnFe₂O₄ | - | Room Temp. | - | Good | Recyclable | [5] |
| 5%WO₃/ZrO₂ | CH₃CN | Reflux | 30 min | 94 | 4 cycles | [18] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of 2,3-diphenylquinoxaline using different types of catalysts.
General Procedure using a Metal-Based Catalyst (CuSO₄·5H₂O)
In a round-bottom flask, o-phenylenediamine (1 mmol) and benzil (1 mmol) are dissolved in acetonitrile (10 mL). To this solution, CuSO₄·5H₂O (a catalytic amount) is added. The reaction mixture is stirred at room temperature for 15 minutes. Upon completion, as monitored by Thin Layer Chromatography (TLC), the solvent is evaporated under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to afford the desired 2,3-diphenylquinoxaline.[8]
General Procedure using a Metal-Free Catalyst (HCTU)
To a solution of o-phenylenediamine (1.0 mmol) and phenacyl bromide (1.0 mmol) in DMF (5 mL), HCTU (35 mol%) is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure quinoxaline derivative.[14]
General Procedure using a Nanocatalyst (5%WO₃/ZrO₂)
A mixture of o-phenylenediamine (1 mmol), phenacyl bromide (1 mmol), and 5%WO₃/ZrO₂ catalyst is refluxed in acetonitrile (10 mL) for 30 minutes. After completion of the reaction, confirmed by TLC, the reaction mixture is cooled to room temperature. The catalyst is separated by filtration. The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent. The recovered catalyst can be washed, dried, and reused for subsequent reactions.[18]
Experimental Workflow
The general workflow for the synthesis of quinoxalines from diamines and dicarbonyl compounds is depicted in the following diagram.
Caption: General workflow for the catalytic synthesis of quinoxalines.
This guide provides a snapshot of the diverse catalytic methods available for quinoxaline synthesis. The choice of catalyst will depend on various factors including the specific substrates, desired reaction conditions, cost, and environmental considerations. The provided data and protocols serve as a valuable resource for researchers in the field to make informed decisions for their synthetic strategies.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. Quinoxaline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 14. acgpubs.org [acgpubs.org]
- 15. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of quinoxalines promoted by eco-friendly nano-kaoline/BF3/Fe3O4 nano-catalyst under grinding condition [scientiairanica.sharif.edu]
- 18. longdom.org [longdom.org]
Comparative Guide to the Validation of Analytical Methods for Trifluoromethylated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the quantitative analysis of trifluoromethylated pyridine derivatives. Trifluoromethylated pyridines are crucial building blocks in the pharmaceutical and agrochemical industries, making the accuracy and reliability of their analytical validation paramount for quality control and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed methodologies.
Methodology Comparison
The selection of an appropriate analytical technique for trifluoromethylated pyridine derivatives is contingent on the specific properties of the analyte, the sample matrix, and the intended purpose of the analysis, such as purity assessment, impurity profiling, or quantitative determination.
| Analytical Technique | Principle | Common Detector(s) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Versatile for a wide range of trifluoromethylated pyridines, including non-volatile and thermally labile compounds. High resolution and sensitivity.[1] | Can be more time-consuming than GC. Requires the use of solvents. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Flame Ionization (FID), Mass Spectrometry (MS) | Excellent for the analysis of volatile and semi-volatile trifluoromethylated pyridines.[2] Offers high separation efficiency and is often faster than HPLC. | Not suitable for non-volatile or thermally unstable compounds without derivatization. High temperatures can potentially degrade some analytes.[1] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. | - | Provides a primary ratio method of measurement without the need for a specific reference standard of the analyte. Highly accurate and precise for purity determination.[3] | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. May not be suitable for complex mixtures without prior separation.[1] |
Quantitative Performance Data
The following tables summarize the validation parameters for the analysis of specific trifluoromethylated pyridine derivatives using different analytical techniques. These parameters are essential for assessing the reliability and suitability of a method for its intended use.
High-Performance Liquid Chromatography (HPLC)
Analyte: 2-Amino-4-(trifluoromethyl)pyridine [1]
| Validation Parameter | Result |
| Linearity | Not explicitly quantified in the provided source. |
| Accuracy (Recovery) | Not explicitly quantified in the provided source. |
| Precision | Not explicitly quantified in the provided source. |
| Limit of Detection (LOD) | Not specified. |
| Limit of Quantitation (LOQ) | Not specified. |
| Purity Determination | Demonstrated capability to differentiate between batches of varying purity (e.g., 99.51% vs. 98.02%).[1] |
Analyte: 2-Chloro-5-trichloromethylpyridine [4]
| Validation Parameter | Result |
| Linearity Range | 0.004 to 0.020 mg/L |
| Correlation Coefficient (r) | 0.9984 |
| Accuracy (Average Recovery) | 99.05% |
| Limit of Detection (LOD) | Not specified. |
| Limit of Quantitation (LOQ) | Not specified. |
Gas Chromatography (GC)
Analyte: Pyridine (General Method) [5]
| Validation Parameter | Result |
| Linearity | Not specified. |
| Accuracy (Storage Stability Recovery) | 97.9% (ambient), 99.9% (freezer) |
| Precision (Pooled CV) | 0.002569 |
| Limit of Detection (LOD) | 0.87 pg per injection |
| Limit of Quantitation (LOQ) | Not specified. |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR provides a direct measurement of purity and does not typically involve the determination of linearity, LOD, or LOQ in the same manner as chromatographic techniques. The accuracy and precision are inherent to the method when performed correctly.[3] A collaborative study on qNMR for purity determination demonstrated its competence in obtaining equivalent quantification performance and accuracy as conventional primary methods.[3]
Experimental Protocols
HPLC Method for 2-Amino-4-(trifluoromethyl)pyridine[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A suitable gradient program to ensure separation of the main component from its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength appropriate for the analyte's UV absorbance.
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of 2-Amino-4-(trifluoromethyl)pyridine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution using the batch to be tested.[1]
GC-MS Method for Volatile Trifluoromethylated Pyridines (General Approach)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with an appropriate split ratio depending on the concentration.
-
Oven Temperature Program: A temperature gradient optimized to separate the target analyte from impurities and solvent.
-
MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer, operated in full scan or selected ion monitoring (SIM) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a suitable concentration.
Quantitative NMR (qNMR) for Purity Determination (General Protocol)[6]
-
Instrumentation: High-resolution NMR spectrometer.
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the trifluoromethylated pyridine derivative and the internal standard into an NMR tube. Add a known volume of a deuterated solvent.
-
Acquisition Parameters: Use a single pulse experiment with a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal relaxation.
-
Data Processing: Apply appropriate Fourier transformation, phasing, and baseline correction.
-
Quantification: Calculate the purity of the analyte by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the molar masses, number of protons, and purity of the internal standard.
Workflow and Pathway Diagrams
Caption: General workflow for the validation of an analytical method.
Caption: Illustrative signaling pathway involving a trifluoromethylated pyridine derivative.
References
Comparative Efficacy of 6-(Trifluoromethyl)pyridine-3,4-diamine Derived Compounds as Enzyme Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory activity of novel pyridine derivatives against key enzymatic targets.
Compounds derived from the 6-(trifluoromethyl)pyridine-3,4-diamine scaffold have emerged as a promising class of enzyme inhibitors with potential therapeutic applications in oncology and fibrotic diseases. This guide provides a comparative analysis of their efficacy against several key enzyme targets, including the PI3K/mTOR and Tropomyosin Receptor Kinase (TRK) signaling pathways, and the enzyme Lysyl Oxidase-Like 2 (LOXL2). The data presented is compiled from preclinical studies to facilitate an objective comparison with alternative inhibitors.
I. Inhibition of the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A prominent inhibitor derived from a related scaffold is PQR309 (Bimiralisib), which incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety.
Comparative Inhibitory Activity (IC50, nM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PQR309 against various PI3K isoforms and mTOR, compared to other well-established PI3K/mTOR inhibitors. Lower IC50 values indicate greater potency.
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | mTOR | Reference |
| PQR309 (Bimiralisib) | 33 | 661 | 451 | 708 | 89 | [1] |
| Idelalisib | - | - | 2.5 | 8.6 | - | |
| Alpelisib | 5 | - | 250 | - | - | |
| Everolimus | - | - | - | - | 1-5 | |
| Gedatolisib | 0.4 | 5.4 | 1.2 | 0.19 | 1.6 |
Data for alternative inhibitors is sourced from publicly available databases and may vary depending on assay conditions.
PI3K/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in cell signaling and the points of inhibition by dual PI3K/mTOR inhibitors like PQR309.
II. Inhibition of Tropomyosin Receptor Kinases (TRKs)
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Gene fusions involving the NTRK genes are oncogenic drivers in a variety of adult and pediatric cancers. Pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from this compound precursors, have shown potent inhibitory activity against TRK kinases.
Comparative Inhibitory Activity (IC50, nM)
The table below compares the IC50 values of representative pyrazolo[3,4-b]pyridine compounds against TRK kinases with approved TRK inhibitors.
| Compound | TRKA | TRKB | TRKC | Reference |
| Compound C03 | 56 | - | - | [2] |
| Compound C09 | 57 | - | - | |
| Compound C10 | 26 | - | - | |
| Larotrectinib | <10 | <10 | <10 | [3] |
| Entrectinib | 1 | 3 | 5 | [2] |
| Selitrectinib | 1 | - | - | [3] |
| Repotrectinib | 2 | - | - | [3] |
'-' indicates data not available in the cited sources.
TRK Signaling Pathway
The following diagram outlines the TRK signaling cascade initiated by neurotrophin binding, leading to the activation of downstream pathways that promote cell survival and proliferation.
III. Inhibition of Lysyl Oxidase-Like 2 (LOXL2)
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Upregulation of LOXL2 is associated with fibrosis and cancer progression. A series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and selective inhibitors of LOXL2.
Comparative Inhibitory Activity (IC50, nM)
The following table presents the IC50 values for a representative LOXL2 inhibitor from this class and compares it with a non-selective LOX inhibitor.
| Compound | hLOXL2 | hLOX | Selectivity (LOX/LOXL2) | Reference |
| PAT-1251 | 7 | >10,000 | >1400 | |
| (2-chloropyridin-4-yl)methanamine | 126 | >10,000 | >79 | [4] |
| β-aminopropionitrile (BAPN) | 160 | 1000 | ~6 |
PAT-1251 is the (R,R)-enantiomer of a lead compound from the 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine series.
Experimental Workflow for LOXL2 Inhibition Assay
The general workflow for assessing the inhibitory potential of compounds against LOXL2 is depicted below.
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme assays cited in this guide.
Protocol 1: PI3K/mTOR Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase
-
Lipid substrate (e.g., PIP2)
-
Test compounds (derived from this compound) and control inhibitors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO and add to the assay plate. Include a DMSO-only control.
-
Kinase Reaction: Prepare a kinase/substrate solution in kinase reaction buffer. Add this solution to the wells of the assay plate containing the test compounds.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: TRK Kinase Activity Assay (LanthaScreen™ TR-FRET Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase
-
Fluorescein-labeled substrate peptide
-
Test compounds and control inhibitors
-
ATP
-
LanthaScreen™ Tb-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
384-well assay plates
-
A microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay plate.
-
Kinase Reaction: Add the TRK enzyme and the fluorescein-labeled substrate to the wells.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a solution of terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer to stop the reaction and detect the phosphorylated product.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (emission at 520 nm and 490 nm with excitation at 340 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Determine the percent inhibition and calculate the IC50 values from the dose-response curves.
Protocol 3: LOXL2 Enzyme Activity Assay (Amplex® Red Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOXL2-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human LOXL2
-
Substrate (e.g., benzylamine)
-
Test compounds and control inhibitors
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer
-
96-well black microplates
-
A fluorescence microplate reader
Procedure:
-
Compound Preparation: Add serial dilutions of the test compounds to the wells of the microplate.
-
Enzyme and Detection Reagent Mix: Prepare a solution containing LOXL2, HRP, and Amplex® Red in the assay buffer.
-
Pre-incubation: Add the enzyme/detection mix to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) at multiple time points.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
References
- 1. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
- 3. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Pharmacokinetic Profile of Quinoxaline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how structural modifications influence the pharmacokinetic properties of a drug candidate is paramount. The introduction of fluorine into a molecule is a common medicinal chemistry strategy to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the pharmacokinetic properties of fluorinated versus non-fluorinated quinoxaline derivatives, supported by available experimental data.
The strategic incorporation of fluorine can significantly alter a compound's metabolic stability and bioavailability.[1][2] Fluorine's high electronegativity can shield molecules from metabolic attack by cytochrome P450 enzymes, often leading to a longer half-life and improved oral exposure.[3][4] This guide will delve into specific examples of quinoxaline derivatives to illustrate these effects, present comparative data, and provide detailed experimental protocols for key pharmacokinetic assays.
Comparative Pharmacokinetic Data
While direct head-to-head pharmacokinetic data for structurally analogous fluorinated and non-fluorinated quinoxaline pairs is limited in publicly available literature, we can draw comparisons from studies on different quinoxaline derivatives. The following table summarizes pharmacokinetic parameters for a non-fluorinated quinoxaline, R(+)XK469, and a series of fluorinated indeno-quinoxaline derivatives. It is important to note that these compounds are not direct structural analogs, and therefore, direct comparisons should be made with caution.
| Compound Class | Specific Compound | Animal Model | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Clearance | Half-life (t1/2) (h) | Ref. |
| Non-Fluorinated Quinoxaline | R(+)XK469 | Human | - | - | - | - | Significant interindividual variability | Long half-life demonstrated | [5] |
| Non-Fluorinated Quinoxaline | 13-197 | Mouse | Faster absorption | - | - | 3 | 1.28 L/h/kg | 15.7 | [6] |
| Non-Fluorinated Quinoxaline | 13-197 | Rat | 12-fold slower Tmax than in mice | - | - | 16 | 0.5 L/h/kg | 9.7 | [6] |
| Non-Fluorinated Quinoxaline | IQ-1 | Rat | - | 24.72 ± 4.30 (at 25 mg/kg) | - | < 1.5 | - | - | [7] |
| Fluorinated Indeno-Quinoxaline | Compound 4 | Mouse | High GI absorption predicted | - | - | Bioavailability score of 0.55 predicted | P-gp non-substrate predicted | - | [8] |
| Fluorinated Indeno-Quinoxaline | Compound 6 | Mouse | High GI absorption predicted | - | - | Bioavailability score of 0.55 predicted | P-gp non-substrate predicted | - | [8] |
| Fluorinated Indeno-Quinoxaline | Compound 8 | Mouse | High GI absorption predicted | - | - | Bioavailability score of 0.55 predicted | P-gp non-substrate predicted | - | [8] |
Note: The data for the fluorinated indeno-quinoxalines are based on in silico predictions from ADMET studies and should be interpreted accordingly.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in comparing the pharmacokinetic properties of these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and interpretation of results.
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[9][10]
Materials:
-
Test compound and positive control compounds
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls. Thaw the pooled HLMs at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: Add the HLM suspension to the wells of a 96-well plate. Pre-incubate at 37°C for a few minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction, followed immediately by the addition of the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plates to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (high and low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and a final sample from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess if the compound is a substrate for efflux transporters.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Plasma (human, rat, mouse, etc.)
-
Phosphate buffered saline (PBS)
-
Test compound and control compounds
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound and spike it into the plasma.
-
Equilibrium Dialysis: Add the plasma containing the test compound to one chamber of the RED device and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubation: Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours).
-
Sampling: After incubation, collect samples from both the plasma and the buffer chambers.
-
Sample Processing: Add acetonitrile to all samples to precipitate the proteins. Centrifuge and collect the supernatant.
-
Analysis: Analyze the concentration of the test compound in the supernatant from both chambers using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Antimicrobial and Antifungal Activities of Trifluoromethylated Pyridine and Pyrimidine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial and antifungal potential of 6-(Trifluoromethyl)pyridine-3,4-diamine derivatives and related heterocyclic compounds.
The quest for novel antimicrobial and antifungal agents is a pressing challenge in modern medicine due to the rise of drug-resistant pathogens. Heterocyclic compounds, particularly those incorporating a trifluoromethyl group, have emerged as a promising area of research. The trifluoromethyl group can significantly enhance the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to target enzymes. This guide provides a comparative overview of the antimicrobial and antifungal activities of derivatives related to this compound, drawing on available experimental data for structurally similar compounds.
While direct experimental data on the antimicrobial and antifungal properties of "this compound" is not extensively available in the public domain, a comparative analysis of related trifluoromethyl-containing pyridine and pyrimidine derivatives offers valuable insights into its potential efficacy. Research has shown that derivatives of trifluoromethylpyridine and trifluoromethylpyrimidine exhibit significant activity against a range of bacterial and fungal strains.[1][2][3]
Quantitative Comparison of Antimicrobial and Antifungal Activity
The following tables summarize the biological activities of various trifluoromethylated heterocyclic compounds, providing a benchmark for the potential of new derivatives.
Table 1: Antifungal Activity of Trifluoromethyl-Containing Pyrimidine Derivatives
| Compound | Fungal Strain | EC50 (μg/mL) | Inhibition Rate (%) | Reference Compound | Reference EC50/Inhibition Rate |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 | 100 | Pyrimethanil | 32.1 μg/mL / 85.1% |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | - | 100 | Pyrimethanil | 85.1% |
| Compound 5b | Botrytis cinerea | - | 96.76 | Tebuconazole | 96.45% |
| Compound 5j | Botrytis cinerea | - | 96.84 | Tebuconazole | 96.45% |
| Compound 5l | Botrytis cinerea | - | 100 | Tebuconazole | 96.45% |
| Compound 5v | Sclerotinia sclerotiorum | - | 82.73 | Tebuconazole | 83.34% |
Data sourced from multiple studies.[1][2]
Table 2: Antibacterial Activity of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives
| Compound | Bacterial Strain | EC50 (μg/mL) | Inhibition Rate (%) | Reference Compound | Reference EC50/Inhibition Rate |
| Compound 6a | Ralstonia solanacearum | 26.2 | - | Thiodiazole copper | 97.2 μg/mL |
| Compound 6a | Xanthomonas axonopodis pv. citri | 10.11 | 97.7 | Thiodiazole copper | 35.3 μg/mL / 72.1% |
| Compound 6q | Xanthomonas oryzae pv. oryzae | 7.2 | 100 | Bismerthiazol | 57.2 μg/mL / 64.6% |
| Compound 6d | Xanthomonas axonopodis pv. citri | - | 88.2 | Thiodiazole copper | 72.1% |
| Compound 6i | Xanthomonas axonopodis pv. citri | - | 88.3 | Thiodiazole copper | 72.1% |
| Compound 6j | Xanthomonas axonopodis pv. citri | - | 96.8 | Thiodiazole copper | 72.1% |
| Compound 6m | Xanthomonas axonopodis pv. citri | - | 89.8 | Thiodiazole copper | 72.1% |
| Compound 6o | Xanthomonas oryzae pv. oryzae | - | 91.5 | Bismerthiazol | 64.6% |
| Compound 6t | Xanthomonas oryzae pv. oryzae | - | 91.9 | Bismerthiazol | 64.6% |
Data sourced from a study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
-
Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various final concentrations (e.g., 50 μg/mL). A control group with the solvent and a standard fungicide (e.g., Pyrimethanil or Tebuconazole) are also prepared.
-
Inoculation: A 5 mm mycelial disc of the test fungus, taken from the edge of a fresh culture, is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition Rate: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / (C - 0.5)] × 100 where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the active compounds are tested, and the data is subjected to probit analysis.
In Vitro Antibacterial Activity Assay (Turbidimeter Test)
-
Preparation of Culture: Bacterial strains are cultured in nutrient broth (NB) at a specific temperature (e.g., 37 ± 1 °C) until they reach the logarithmic growth phase.
-
Preparation of Test Solutions: The test compounds are dissolved in a solvent and diluted with sterile NB to achieve the desired final concentrations (e.g., 100 μg/mL).
-
Inoculation: The bacterial suspension is added to the test solutions.
-
Incubation: The cultures are incubated in a shaker at a controlled temperature and speed.
-
Measurement of Absorbance: The optical density (OD) of the cultures is measured at a specific wavelength (e.g., 600 nm) after a set incubation period.
-
Calculation of Inhibition Rate: The inhibitory activity is calculated using the formula: Inhibition (%) = [(OD_control - OD_sample) / OD_control] × 100 where OD_control is the optical density of the control and OD_sample is the optical density of the sample with the test compound.
-
EC50 Determination: Similar to the antifungal assay, the EC50 values are determined by testing a series of concentrations and analyzing the dose-response curve.[3]
Visualizing Methodologies and Pathways
The following diagrams illustrate the general workflows for screening antimicrobial and antifungal compounds.
Caption: Workflow for in vitro antifungal activity screening.
Caption: Workflow for in vitro antibacterial activity screening.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different trifluoromethylated building blocks in synthesis
For researchers, scientists, and drug development professionals, the strategic introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The choice of the trifluoromethylating agent is therefore a critical decision in the synthetic workflow. This guide provides an objective, data-driven comparison of four major classes of trifluoromethylated building blocks: the nucleophilic Ruppert-Prakash reagent, the electrophilic Umemoto and Togni reagents, and the radical-generating Langlois reagent.
This comprehensive analysis presents quantitative performance data, detailed experimental protocols, and mechanistic diagrams to empower chemists to select the optimal reagent for their specific synthetic challenges.
At a Glance: Key Distinctions of Trifluoromethylating Agents
The selection of a trifluoromethylating agent is primarily dictated by the electronic nature of the substrate. Nucleophilic reagents are ideal for electron-deficient substrates, while electrophilic and radical reagents are suited for electron-rich systems.
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | Umemoto's Reagents | Togni's Reagents | Langlois' Reagent (CF₃SO₂Na) |
| Nature | Nucleophilic ("CF₃⁻" source)[1] | Electrophilic ("CF₃⁺" source)[1] | Electrophilic ("CF₃⁺" source)[2] | Radical ("CF₃•" source)[3] |
| Typical Substrates | Aldehydes, ketones, imines[1] | Arenes, heteroarenes, alkenes, enolates[1] | β-ketoesters, indoles, phenols, alkynes[4] | Arenes, heteroarenes[3] |
| Activation | Requires a nucleophilic activator (e.g., TBAF)[1] | Often react directly, can be promoted by catalysts[1] | Can be promoted by catalysts (e.g., Cu)[5] | Requires an oxidant (e.g., tBuOOH)[3] |
| Key Advantages | Highly effective for carbonyl chemistry, mild conditions[4] | Broad substrate scope for electron-rich systems, tunable reactivity[1] | Bench-stable, commercially available, broad substrate scope[4] | Inexpensive, bench-stable solid, effective for heterocycles[6] |
| Considerations | Moisture sensitive, limited to specific functional groups[3] | Can require harsher conditions, some derivatives less stable[4] | Can be more expensive, potential for explosive properties[4][7] | Often requires an oxidant and/or a metal catalyst[4] |
Performance Comparison on Standard Substrates
To facilitate a direct and objective comparison, the following tables summarize the performance of these key trifluoromethylating agents on representative substrates. Yields are reported as isolated yields unless otherwise noted.
Table 1: Trifluoromethylation of Carbonyl Compounds
| Substrate | Reagent | Product | Yield (%) |
| Benzaldehyde | Ruppert-Prakash (TMSCF₃) | 1-Phenyl-2,2,2-trifluoroethanol | High (~95%)[4] |
| Acetophenone | Ruppert-Prakash (TMSCF₃) | 2-Phenyl-3,3,3-trifluoropropan-2-ol | High[1] |
Note: Umemoto's, Togni's, and Langlois' reagents are generally not applicable for the direct trifluoromethylation of simple aldehydes and ketones.
Table 2: Trifluoromethylation of β-Ketoesters
| Substrate | Reagent | Product | Yield (%) |
| Ethyl 2-oxocyclohexanecarboxylate | Umemoto Reagent IV | α-Trifluoromethylated β-keto ester | 84[2] |
| 2-Methyl-1-indanone-2-carboxylate | Togni Reagent I | α-Trifluoromethylated β-keto ester | Low/Inefficient[2] |
| Ethyl 2-oxocyclohexanecarboxylate | Cyclopropyl-substituted Sulfonium Salt (Umemoto-type) | α-Trifluoromethylated β-keto ester | >95[4] |
Table 3: Trifluoromethylation of Arenes & Heterocycles
| Substrate | Reagent | Product | Yield (%) |
| Indole | Togni Reagent II | 3-Trifluoromethylindole | ~62[3] |
| Anisole | Umemoto's Reagent | Mixture of o- and p-isomers | Moderate[3] |
| 4-tert-Butylpyridine | Langlois' Reagent | 2-Trifluoromethyl-4-tert-butylpyridine | 75[3] |
| Caffeine | Langlois' Reagent | 8-Trifluoromethylcaffeine | 68[3] |
Mechanistic Pathways and Experimental Workflows
The distinct reactivity of each class of trifluoromethylating agent stems from its unique mechanism of action. The following diagrams illustrate the fundamental mechanistic pathways and general experimental workflows.
Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)
The reaction is initiated by a nucleophilic activator, typically a fluoride source, which generates the trifluoromethide anion. This anion then attacks the electrophilic carbonyl carbon.
Caption: Mechanism of nucleophilic trifluoromethylation.
Caption: General workflow for nucleophilic trifluoromethylation.
Electrophilic Trifluoromethylation (Umemoto & Togni Reagents)
These reagents deliver a trifluoromethyl cation equivalent ("CF₃⁺") to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring.
Caption: Mechanism of electrophilic trifluoromethylation.
References
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)pyridine-3,4-diamine: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of 6-(Trifluoromethyl)pyridine-3,4-diamine is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, synthesized from safety data sheets of structurally similar chemicals, including other trifluoromethylated pyridines and aromatic amines. All waste containing this compound must be treated as hazardous.
Hazard Identification and Immediate Safety Precautions
Personal Protective Equipment (PPE):
All personnel handling this compound must use the following personal protective equipment.[1][8]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®, or nitrile rubber) | To prevent skin contact and absorption.[1][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[2][8] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination.[1][8] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of dust or vapors.[2][8] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][8] The collected material must then be placed in a sealed and labeled hazardous waste container for disposal.[1]
-
Large Spills: In the case of a significant spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[8]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][8]
-
This waste stream must be segregated from other incompatible waste types. Specifically, do not mix it with strong oxidizing agents or acids.[8][9] Halogenated organic waste should be collected separately from non-halogenated solvents.[1]
Step 2: Containerization
-
Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.[1][8][9] The container should be made of a compatible material, such as glass or high-density polyethylene.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., "Toxic," "Irritant").[1]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][8]
-
The storage area should be cool and dry, away from direct sunlight and sources of ignition.[9][10]
Step 4: Final Disposal
-
Do not discharge this compound or its waste into drains or sewers, as it can be harmful to aquatic life.[2][6]
-
The final disposal method for this type of chemical waste is typically high-temperature incineration at a licensed chemical destruction facility.[2][11][12][13]
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.[14][15]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling 6-(Trifluoromethyl)pyridine-3,4-diamine
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling 6-(Trifluoromethyl)pyridine-3,4-diamine. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields | Nitrile or neoprene gloves[1][3] | Laboratory coat | Work within a chemical fume hood or use a NIOSH-approved respirator if ventilation is inadequate.[3] |
| Solution Preparation | Chemical splash goggles[1][2] | Nitrile or neoprene gloves[1][2][3] | Laboratory coat[1][2] | Work within a chemical fume hood.[1][2] |
| Conducting Reactions | Chemical splash goggles and face shield[2][4] | Nitrile or neoprene gloves[1][2][3] | Chemical-resistant laboratory coat or apron[2] | Work within a certified chemical fume hood.[1][2] |
| Waste Disposal | Chemical splash goggles[2] | Nitrile or neoprene gloves[1][2][3] | Laboratory coat[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5][6]
-
Ensure the container is tightly closed when not in use.[1][4]
-
Label the storage area with appropriate hazard warnings.
Handling and Use
-
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[6][8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[5][7][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention.[5][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill:
-
Small Spill: If a small amount is spilled, and you are trained to do so, clean it up while wearing appropriate PPE. Absorb with an inert material and place it into a suitable disposal container.[5]
-
Large Spill: If a large amount is spilled, evacuate the area immediately and contact your institution's emergency response team.[5]
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated and properly labeled hazardous waste container that is compatible with the chemical.[10] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Compatibility: Do not mix this compound with other waste streams unless compatibility has been verified.[10] For instance, keep it separate from strong oxidizing agents and acids.[5][6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect in a designated solid waste container.
-
Liquid Waste (Solutions): Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.[10]
-
Step-by-Step Disposal
-
Waste Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container, avoiding the generation of dust or splashes.[10]
-
Container Sealing: Securely seal the container when not in use.[10]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources.[1][10]
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal facility.[10][11]
-
Documentation: Maintain accurate records of the waste generated and its disposal in accordance with institutional and regulatory requirements.[10]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
